LDN-193189 dihydrochloride
Description
Properties
IUPAC Name |
4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6.2ClH/c1-2-4-24-22(3-1)21(9-10-27-24)23-16-29-31-17-19(15-28-25(23)31)18-5-7-20(8-6-18)30-13-11-26-12-14-30;;/h1-10,15-17,26H,11-14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQXLLAILGGLRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
LDN-193189 Dihydrochloride: A Technical Guide to its Mechanism of Action as a Potent ALK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDN-193189 dihydrochloride is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It primarily targets the Activin receptor-like kinase 2 (ALK2), also known as ACVR1, a type I BMP receptor. By competitively binding to the ATP-binding pocket of the ALK2 kinase domain, LDN-193189 effectively blocks the downstream phosphorylation cascade, including both the canonical Smad and non-canonical p38 MAPK and Akt signaling pathways. This inhibition of BMP signaling has demonstrated significant therapeutic potential in preclinical models of various diseases, including fibrodysplasia ossificans progressiva (FOP), certain cancers, and disorders involving ectopic ossification. This technical guide provides an in-depth overview of the mechanism of action of LDN-193189, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of ALK Receptors
LDN-193189 is a derivative of Dorsomorphin and exhibits high affinity for the ATP-binding pocket of several ALK receptors, with a particularly strong inhibitory effect on ALK2.[1] Its mechanism involves the competitive inhibition of ATP, thereby preventing the kinase activity of the receptor and the subsequent phosphorylation of downstream signaling molecules.[1] This blockade of ALK receptor function is the primary mode through which LDN-193189 exerts its biological effects.
Quantitative Inhibition Data
The inhibitory potency of LDN-193189 against various ALK receptors has been quantified in multiple studies. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for ALK1, ALK2, ALK3, and ALK6.
| Target Receptor | Assay Type | IC50 (nM) | Reference(s) |
| ALK1 | Kinase Assay | 0.8 | [2][3][4][5] |
| ALK2 | Kinase Assay | 0.8 | [2][3][4][5] |
| ALK3 | Kinase Assay | 5.3 | [2][3][4][5] |
| ALK6 | Kinase Assay | 16.7 | [2][3][4][5] |
| ALK2 (transcriptional activity) | C2C12 cells | 5 | [2][3][6][7] |
| ALK3 (transcriptional activity) | C2C12 cells | 30 | [2][3][6][7] |
| ALK4 | Not specified | >500 | [5][8] |
| ALK5 | Not specified | >500 | [5][8] |
| ALK7 | Not specified | >500 | [5][8] |
LDN-193189 also demonstrates high selectivity for BMP signaling over the TGF-β pathway, with over 200-fold selectivity for BMP versus TGF-β signaling.[2][3][4]
Downstream Signaling Pathways Affected
The inhibition of ALK receptors by LDN-193189 leads to the suppression of both canonical and non-canonical BMP signaling pathways.
Canonical Smad Pathway
BMP ligands bind to a complex of type I and type II serine/threonine kinase receptors. This binding leads to the phosphorylation and activation of the type I receptor (e.g., ALK2) by the type II receptor. The activated type I receptor then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[9] These phosphorylated R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4, which then translocates to the nucleus to regulate the transcription of target genes. LDN-193189 potently inhibits the BMP4-mediated activation of Smad1, Smad5, and Smad8 with an IC50 of 5 nM.[2][3][5]
Non-Canonical (Non-Smad) Pathways
In addition to the Smad-dependent pathway, BMP signaling also activates non-Smad pathways, including the p38 mitogen-activated protein kinase (MAPK) and Akt signaling cascades.[9][10] LDN-193189 has been shown to inhibit the BMP-induced activation of p38, ERK1/2, and Akt in C2C12 cells.[9][10]
References
- 1. Novel bone morphogenetic protein signaling through Smad2 and Smad3 to regulate cancer progression and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. worldwide.promega.com [worldwide.promega.com]
- 4. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eneuro.org [eneuro.org]
- 6. oncotarget.com [oncotarget.com]
- 7. JCI Insight - Aberrant perichondrial BMP signaling mediates multiple osteochondromagenesis in mice [insight.jci.org]
- 8. zenodo.org [zenodo.org]
- 9. Development and optimization of a cell-based assay for the selection of synthetic compounds that potentiate bone morphogenetic protein-2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimising an assay to detect alkaline phosphatase activity in C2C12 cells – openlabnotebooks.org [openlabnotebooks.org]
LDN-193189 Dihydrochloride: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
LDN-193189 dihydrochloride is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3][4] A derivative of Dorsomorphin, it exhibits significantly greater potency, often being used at concentrations 100-fold lower than its parent compound.[1][5] This high affinity and selectivity make it an invaluable tool in the study of BMP-mediated cellular processes, with applications ranging from developmental biology and stem cell differentiation to cancer research and the investigation of genetic disorders like Fibrodysplasia Ossificans Progressiva (FOP).[3][6]
This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in research settings.
Chemical and Physical Properties
LDN-193189 is a pyrazolo[1,5-a]pyrimidine derivative. The dihydrochloride salt enhances its solubility in aqueous solutions, facilitating its use in cell culture and in vivo studies.
| Property | Value | Reference |
| Chemical Name | 4-[6-[4-(1-piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline, dihydrochloride | [6] |
| Alternative Names | DM-3189 | [1][3] |
| CAS Number | 1435934-00-1 | [1][7] |
| Molecular Formula | C₂₅H₂₂N₆ · 2HCl | [1][7] |
| Molecular Weight | 479.4 g/mol | [1][7] |
| Purity | >98% | [1] |
| Solubility | Soluble to 50 mM in water and to 10 mM in DMSO | [7] |
| Storage | Store solid powder at 4°C desiccated, or DMSO solution at -20°C. | [8] |
Mechanism of Action
LDN-193189 functions as a competitive inhibitor of the ATP-binding site of the intracellular kinase domain of BMP type I receptors, also known as Activin Receptor-Like Kinases (ALKs).[6] By blocking the activity of these receptors, it prevents the phosphorylation and activation of downstream signaling mediators, primarily the Smad proteins (Smad1, Smad5, and Smad8).[8][9] This blockade effectively halts the entire BMP signaling cascade, both the canonical Smad pathway and non-Smad pathways such as the p38 MAPK and Akt pathways.[9][10]
Signaling Pathway Diagram
Caption: BMP signaling pathway and the inhibitory action of LDN-193189.
Potency and Selectivity
LDN-193189 exhibits high potency for several BMP type I receptors, with IC50 values in the low nanomolar range. It also demonstrates significant selectivity for BMP receptors over TGF-β type I receptors (ALK4, ALK5, ALK7).[3][8]
| Target | IC50 (nM) | Assay Type | Reference |
| ALK1 | 0.8 | Kinase Assay | [1][2][11] |
| ALK2 | 0.8 | Kinase Assay | [1][2][11] |
| ALK2 | 5 | Cell-based (Transcriptional Activity) | [2][8][9] |
| ALK3 | 5.3 | Kinase Assay | [1][2][11] |
| ALK3 | 30 | Cell-based (Transcriptional Activity) | [2][8][9] |
| ALK6 | 16.7 | Kinase Assay | [1][2][11] |
| ALK4 | 101 | Kinase Assay | [2] |
| ALK5 | >500 | Not Specified | [8] |
| ALK7 | >500 | Not Specified | [8] |
Key Experimental Applications and Protocols
LDN-193189 is a versatile tool employed in a variety of research applications. Below are detailed protocols for some of its key uses.
Inhibition of BMP-induced Smad Phosphorylation in C2C12 Cells
This experiment is a fundamental method to confirm the inhibitory activity of LDN-193189 on the canonical BMP signaling pathway.
Methodology:
-
Cell Culture: Culture murine mesenchymal precursor C2C12 cells in a suitable growth medium.
-
Serum Starvation: Prior to treatment, serum-starve the cells to reduce basal signaling activity.
-
Inhibitor Pre-treatment: Treat the cells with LDN-193189 (e.g., 0.5 µM) for 30 minutes.[10] A vehicle control (e.g., DMSO) should be run in parallel.
-
BMP Stimulation: Add a BMP ligand, such as BMP2 (e.g., 5 nM), to the culture medium.[10]
-
Lysis and Western Blotting: Lyse the cells at various time points post-stimulation (e.g., 0, 15, 30, 60 minutes).[10] Perform Western blotting using antibodies against phosphorylated Smad1/5/8 (p-Smad1/5/8) and total Smad1 as a loading control.
Experimental Workflow for Inhibition of Smad Phosphorylation
Caption: Workflow for assessing LDN-193189's effect on Smad phosphorylation.
Directed Differentiation of Pluripotent Stem Cells
LDN-193189, often in combination with other small molecules, is crucial for directing the differentiation of pluripotent stem cells (PSCs) into various lineages, particularly of neural fate.
Example Protocol: Neural Induction of hPSCs
-
hPSC Culture: Maintain human pluripotent stem cells (hPSCs) in an appropriate culture medium.
-
Neural Induction Medium: Prepare a neural induction medium containing a basal medium supplemented with small molecules. A common combination is LDN-193189 and SB431542 (a TGF-β inhibitor).
-
Induction: Culture the hPSCs in the neural induction medium for a specified period (typically several days).
-
Characterization: Assess the differentiation efficiency by analyzing the expression of neural progenitor markers (e.g., PAX6, SOX1) using immunocytochemistry or qRT-PCR.
In Vivo Studies: Inhibition of Heterotopic Ossification
LDN-193189 has been shown to reduce heterotopic ossification in mouse models.
Example In Vivo Protocol:
-
Animal Model: Utilize a mouse model that develops heterotopic ossification, such as a conditional caALK2-transgenic mouse model.
-
Drug Administration: Administer LDN-193189 via intraperitoneal (i.p.) injection at a specified dose (e.g., 3 mg/kg).[2][11]
-
Monitoring: Monitor the mice for the development of radiographic lesions and any potential side effects.
-
Histological Analysis: At the end of the study period, perform histological analysis of relevant tissues to assess the extent of ectopic bone formation.
Concluding Remarks
This compound is a powerful and selective inhibitor of the BMP signaling pathway. Its well-characterized mechanism of action and high potency make it an indispensable tool for researchers investigating the diverse roles of BMP signaling in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for the effective application of this compound in a laboratory setting. As with any potent biological inhibitor, careful dose-response studies and appropriate controls are essential for generating robust and reproducible data.
References
- 1. stemcell.com [stemcell.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. caymanchem.com [caymanchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. cellagentech.com [cellagentech.com]
- 9. apexbt.com [apexbt.com]
- 10. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
LDN-193189 Dihydrochloride: A Technical Guide to a Potent BMP Signaling Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LDN-193189 dihydrochloride is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. A derivative of Dorsomorphin, it exhibits significantly improved efficacy and specificity, making it a critical tool in studying the roles of BMP signaling in various biological processes, including embryonic development, tissue homeostasis, and disease pathogenesis. This document provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental applications of LDN-193189, presenting quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways and workflows.
Discovery and History
LDN-193189 was developed through a structure-activity relationship study of Dorsomorphin, an earlier-discovered inhibitor of BMP-induced Smad1/5/8 phosphorylation.[1] The goal was to create a more potent and selective inhibitor of the BMP pathway. This effort led to the synthesis of LDN-193189, which demonstrated a significant increase in potency, often being effective at concentrations approximately 100-fold lower than Dorsomorphin.[2] Its discovery provided researchers with a more precise tool to dissect the complexities of BMP signaling, distinguishing it from other TGF-β superfamily pathways.[1][3] LDN-193189 is also known by the alternative name DM-3189.[2][4] The molecule is sold under at least US Patent Nos. 8,507,501 and 9,045,484.[2]
Mechanism of Action
LDN-193189 functions as a competitive inhibitor of ATP binding to the kinase domain of BMP type I receptors.[1] By occupying the ATP-binding site, it prevents the transphosphorylation and subsequent activation of these receptors by BMP type II receptors. This blockade inhibits the initiation of downstream signaling cascades.
Canonical BMP/SMAD Signaling Pathway
The primary mechanism of BMP signaling involves the phosphorylation of receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. Upon activation by BMP ligands, the type I receptor kinase phosphorylates these R-SMADs. The phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of BMP target genes. LDN-193189 potently inhibits the phosphorylation of SMAD1, SMAD5, and SMAD8, thereby blocking this canonical pathway.[1][4][5]
Non-Canonical (Non-Smad) Signaling Pathways
In addition to the canonical SMAD pathway, BMP signaling can also activate non-SMAD pathways, including the p38 MAPK, ERK1/2, and Akt signaling cascades.[1][6] Studies in C2C12 cells have demonstrated that LDN-193189 effectively inhibits both the BMP-induced SMAD1/5/8 phosphorylation and the activation of these non-SMAD pathways.[1] This comprehensive inhibition of downstream BMP signaling highlights the central role of the type I receptors in initiating all known BMP-induced signaling events.[1]
References
- 1. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. selleckchem.com [selleckchem.com]
- 5. cellagentech.com [cellagentech.com]
- 6. cellgs.com [cellgs.com]
LDN-193189 Dihydrochloride: A Technical Guide to its Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDN-193189 dihydrochloride is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, Activin Receptor-Like Kinase 2 (ALK2) and ALK3.[1][2][3][4][5] Its ability to modulate the BMP signaling pathway has made it a valuable tool in a variety of research areas, including developmental biology, oncology, and regenerative medicine. This document provides a comprehensive overview of the structure, properties, and mechanism of action of this compound, along with detailed experimental protocols and visualizations to facilitate its use in a laboratory setting.
Chemical Structure and Properties
LDN-193189 is a derivative of Dorsomorphin, with a central pyrazolo[1,5-a]pyrimidine core.[6] The dihydrochloride salt form enhances its solubility in aqueous solutions.
| Property | Value | Reference |
| Chemical Name | 4-[6-[4-(1-piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline dihydrochloride | [5][7] |
| Molecular Formula | C₂₅H₂₂N₆·2HCl | [5][8][9] |
| Molecular Weight | 479.4 g/mol | [5][8][9] |
| CAS Number | 1435934-00-1 | [8][10] |
| Appearance | Light yellow to orange solid | [11][12] |
| Solubility | Soluble in water (up to 50 mM) and DMSO (up to 10 mM) | [8][12] |
| Storage | Store at -20°C, protected from light | [8][12] |
Mechanism of Action
LDN-193189 exerts its biological effects by inhibiting the kinase activity of BMP type I receptors, primarily ALK2 and ALK3.[1][2][3][4][5] This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the canonical Smad and non-canonical (non-Smad) BMP signaling pathways.
Inhibition of Canonical BMP Signaling (Smad Pathway)
BMP ligands bind to a complex of type I and type II serine/threonine kinase receptors. This binding leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[1] These phosphorylated R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus, where it regulates the transcription of BMP target genes. LDN-193189 competitively binds to the ATP-binding pocket of ALK2 and ALK3, preventing the phosphorylation of Smad1/5/8 and subsequent downstream signaling.[1][13]
Inhibition of Non-Canonical BMP Signaling (Non-Smad Pathways)
Besides the canonical Smad pathway, activated BMP receptors can also trigger non-Smad signaling cascades, including the p38 MAPK, ERK1/2, and PI3K/Akt pathways.[1][7][14] These pathways are also implicated in mediating the diverse cellular responses to BMP signaling. Studies have shown that LDN-193189 effectively inhibits BMP-induced phosphorylation of p38 and Akt in various cell types.[1][7][14]
Selectivity and Potency
LDN-193189 exhibits high potency and selectivity for BMP type I receptors over other kinases, including TGF-β type I receptors (ALK4, ALK5, ALK7) and other signaling pathways like AMPK and MAPK.[5] This selectivity makes it a more precise tool for studying BMP signaling compared to its parent compound, Dorsomorphin.
| Target Kinase | IC₅₀ (nM) | Assay Type | Reference |
| ALK1 | 0.8 | Kinase Assay | [2][11] |
| ALK2 | 0.8 - 5 | Kinase Assay / Cell-based | [1][2][3][4][5][11][13][15] |
| ALK3 | 5.3 - 30 | Kinase Assay / Cell-based | [1][2][3][4][5][11][13][15] |
| ALK6 | 16.7 | Kinase Assay | [2][11] |
| ALK4 | ≥ 500 | Cell-based | [3][13] |
| ALK5 | ≥ 500 | Cell-based | [3][13] |
| ALK7 | ≥ 500 | Cell-based | [3][13] |
| RIPK2 | 25 | In vitro | [16] |
| GCK | 80 | In vitro | [16] |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of LDN-193189. Researchers should optimize these protocols for their specific cell types and experimental conditions.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of LDN-193189 on the kinase activity of purified ALK2.
Materials:
-
Purified recombinant ALK2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
-
ATP
-
Substrate (e.g., Casein or a specific peptide substrate)
-
This compound stock solution (in DMSO or water)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (or similar)
Procedure:
-
Prepare serial dilutions of LDN-193189 in kinase buffer.
-
In a 384-well plate, add 1 µL of the inhibitor dilution or vehicle (DMSO) control.
-
Add 2 µL of ALK2 enzyme solution to each well.
-
Add 2 µL of a mix containing the substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 60-120 minutes.
-
Stop the reaction and measure the remaining ATP or the generated ADP using a detection reagent like ADP-Glo™.
-
Calculate the percent inhibition for each concentration of LDN-193189 and determine the IC₅₀ value.
Western Blotting for Phospho-Smad1/5/8 Inhibition
This method is used to assess the effect of LDN-193189 on the phosphorylation of Smad1/5/8 in cells stimulated with a BMP ligand.
Materials:
-
C2C12 cells (or other BMP-responsive cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
BMP ligand (e.g., BMP2, BMP4)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Smad1/5/8, anti-total Smad1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed C2C12 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of LDN-193189 or vehicle for 30-60 minutes.
-
Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP2) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-Smad1/5/8 signal to total Smad1 and the loading control.
C2C12 Alkaline Phosphatase (ALP) Osteogenesis Assay
This cell-based assay measures the ability of LDN-193189 to inhibit BMP-induced osteogenic differentiation, for which ALP activity is an early marker.
Materials:
-
C2C12 cells
-
Cell culture medium
-
Differentiation medium (e.g., DMEM with 2% FBS)
-
BMP ligand (e.g., BMP2)
-
This compound
-
96-well plates
-
ALP substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate)
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Seed C2C12 cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well).[13]
-
Allow the cells to attach overnight.
-
Replace the medium with differentiation medium containing a BMP ligand and various concentrations of LDN-193189 or vehicle.
-
Culture the cells for 3-6 days, changing the medium as needed.
-
Wash the cells with PBS and lyse them.
-
Add the ALP substrate to the lysates and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the ALP activity to the cell number (which can be determined in a parallel plate using a viability assay like MTT or PrestoBlue).
Applications in Research
This compound has been utilized in a wide range of research applications, including:
-
Directed Differentiation of Stem Cells: By inhibiting BMP signaling, LDN-193189 can be used in combination with other small molecules to direct the differentiation of pluripotent stem cells into various lineages, such as neurons, pancreatic β-cells, and cardiomyocytes.[5][8][17]
-
Cancer Research: BMP signaling is implicated in the growth and metastasis of certain cancers. LDN-193189 has been used to study the role of BMP in tumor progression and as a potential therapeutic agent.[17]
-
Fibrodysplasia Ossificans Progressiva (FOP): FOP is a rare genetic disorder characterized by heterotopic ossification, often caused by a constitutively active ALK2 mutant. LDN-193189 has shown promise in preclinical models of FOP by inhibiting this aberrant bone formation.[3][7]
-
Developmental Biology: As a selective inhibitor, LDN-193189 is an invaluable tool for dissecting the complex roles of BMP signaling during embryonic development.
Conclusion
This compound is a powerful and selective research tool for investigating the multifaceted roles of BMP signaling. Its well-characterized mechanism of action, high potency, and selectivity make it superior to less specific inhibitors. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their studies. As our understanding of the intricate BMP signaling network continues to grow, the applications of LDN-193189 are likely to expand, furthering our knowledge of fundamental biological processes and contributing to the development of new therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. biorxiv.org [biorxiv.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Developmental Signals - Bone Morphogenetic Protein - Embryology [embryology.med.unsw.edu.au]
- 12. Development and optimization of a cell-based assay for the selection of synthetic compounds that potentiate bone morphogenetic protein-2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Combined Effect of Midazolam and Bone Morphogenetic Protein-2 for Differentiation Induction from C2C12 Myoblast Cells to Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small Molecules Dorsomorphin and LDN-193189 Inhibit Myostatin/GDF8 Signaling and Promote Functional Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
LDN-193189 Dihydrochloride: A Technical Guide to a Potent Inhibitor of ALK1, ALK2, ALK3, and ALK6 Receptors
For Researchers, Scientists, and Drug Development Professionals
LDN-193189 dihydrochloride is a highly potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, specifically targeting Activin Receptor-Like Kinase (ALK) 1, ALK2, ALK3, and ALK6. A derivative of Dorsomorphin, LDN-193189 offers significantly greater specificity and is typically effective at concentrations 100-fold lower than its parent compound.[1][2][3] This technical guide provides a comprehensive overview of LDN-193189, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of the signaling pathways it modulates.
Core Mechanism of Action: Inhibition of the BMP Signaling Pathway
LDN-193189 exerts its biological effects by inhibiting the kinase activity of ALK1, ALK2, ALK3, and ALK6.[1] These receptors are key components of the BMP signaling pathway, which plays a crucial role in a multitude of cellular processes, including embryonic development, tissue homeostasis, and cell differentiation.[4] The binding of BMP ligands to their receptors initiates a signaling cascade that involves both canonical (Smad-dependent) and non-canonical (Smad-independent) pathways.
LDN-193189 effectively blocks both of these downstream signaling arms. It has been demonstrated to inhibit the BMP-induced phosphorylation of Smad1/5/8, the key mediators of the canonical pathway.[4][5][6] Additionally, it suppresses the activation of non-Smad pathways, including the p38 MAPK, Erk1/2, and Akt signaling cascades.[4][5] This dual inhibition of both Smad and non-Smad signaling makes LDN-193189 a powerful tool for studying and modulating BMP-mediated cellular responses.
Quantitative Inhibitory Profile
LDN-193189 exhibits high potency against its target ALK receptors. The following tables summarize the in vitro kinase assay data and cellular activity of the compound.
| Target Receptor | In Vitro IC50 (nM) |
| ALK1 | 0.8[1][2][3][7][8][9] |
| ALK2 | 0.8[1][2][3][7][8][9] |
| ALK3 | 5.3[1][2][3][7][8][9] |
| ALK6 | 16.7[1][2][3][7][8][9] |
| Cellular Assay | Target | IC50 (nM) | Cell Line |
| Transcriptional Activity | ALK2 | 5[5][7][10][11][12] | C2C12[5][7] |
| Transcriptional Activity | ALK3 | 30[5][7][10][11][12] | C2C12[5][7] |
| BMP4-mediated Smad1/5/8 activation | ALK2/3 | 5[7] | C2C12[7] |
LDN-193189 demonstrates significant selectivity for BMP signaling over the Transforming Growth Factor-beta (TGF-β) pathway, with over 200-fold greater inhibition of BMP receptors compared to TGF-β receptors.[7][12] It also shows selectivity against other signaling pathways such as those involving AMPK, PDGFR, and MAPK.[12]
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the BMP signaling pathway and the point of inhibition by LDN-193189.
Caption: BMP signaling pathway and LDN-193189 inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments frequently conducted with LDN-193189.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of LDN-193189 against target kinases.
Materials:
-
Recombinant human ALK1, ALK2, ALK3, ALK6 kinases
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM Na3VO4, 2.5 mM DTT)
-
ATP (at Km for each kinase)
-
Substrate peptide (e.g., casein or a specific peptide substrate)
-
This compound stock solution (in DMSO)
-
Radiolabeled ATP (γ-32P-ATP) or ADP-Glo™ Kinase Assay (Promega)
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of LDN-193189 in DMSO.
-
In a 96-well plate, add the kinase, substrate, and LDN-193189 (or vehicle control) in kinase buffer.
-
Initiate the reaction by adding ATP (and γ-32P-ATP if using radiometric detection).
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Quantify kinase activity by measuring the incorporation of 32P into the substrate or by measuring the amount of ADP produced.
-
Calculate the percentage of inhibition for each concentration of LDN-193189 relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for BMP-Induced Smad1/5/8 Phosphorylation (Western Blot)
Objective: To assess the inhibitory effect of LDN-193189 on BMP-induced Smad1/5/8 phosphorylation in a cellular context.
Materials:
-
C2C12 myoblast cell line[4]
-
DMEM supplemented with 10% FBS and antibiotics
-
Recombinant human BMP2 or BMP4
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Smad1/5/8, anti-total Smad1, anti-GAPDH or β-tubulin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed C2C12 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of LDN-193189 (or vehicle) for 30-60 minutes.[4]
-
Stimulate the cells with BMP2 or BMP4 (e.g., 50 ng/mL) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phospho-Smad1/5/8 levels to total Smad1 and a loading control.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating the efficacy of LDN-193189.
References
- 1. stemcell.com [stemcell.com]
- 2. stemcell.com [stemcell.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. LDN193189 (HCl) | Small Molecules | BMP inhibitor in tetrahydrochloride form [captivatebio.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. LDN 193189 dihydrochloride | BMP and Other Activin Receptors | Tocris Bioscience [tocris.com]
LDN-193189 Dihydrochloride: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of LDN-193189 dihydrochloride, a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. This document outlines its chemical properties, mechanism of action, and relevant experimental methodologies.
Chemical and Physical Properties
This compound is a derivative of dorsomorphin and is recognized for its high potency and selectivity.[1] Key quantitative data are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₂₅H₂₂N₆ · 2HCl | [1] |
| Molecular Weight | 479.4 g/mol | [1][2][3] |
| CAS Number | 1435934-00-1 | [1][2] |
| Purity | >98% | [1] |
| Solubility | Soluble in water to 50 mM and in DMSO to 10 mM | |
| Alternative Names | DM-3189 | [1][3] |
Mechanism of Action: Inhibition of the BMP Signaling Pathway
LDN-193189 is a highly selective inhibitor of the BMP signaling pathway.[1][4] It primarily targets the ATP-binding pocket of the intracellular kinase domain of BMP type I receptors, also known as Activin receptor-like kinases (ALKs).
Key Inhibitory Targets:
By inhibiting these receptors, LDN-193189 effectively blocks the phosphorylation of downstream mediators, including SMAD1, SMAD5, and SMAD8.[2][3] This compound exhibits over 200-fold selectivity for BMP signaling compared to the TGF-β pathway. In addition to the canonical SMAD pathway, LDN-193189 has been demonstrated to inhibit BMP-mediated activation of non-SMAD pathways, including p38 MAPK, ERK1/2, and Akt signaling cascades.[6][7]
Signaling Pathway Diagram
The following diagram illustrates the canonical BMP signaling pathway and the point of inhibition by LDN-193189.
Experimental Protocols
In Vitro Kinase Assay for IC₅₀ Determination
A common method to determine the half-maximal inhibitory concentration (IC₅₀) of LDN-193189 against ALK kinases involves a radiometric filter binding assay.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing ATP (with γ-³²P-ATP), a generic kinase substrate (e.g., myelin basic protein), and the purified recombinant kinase domain of the target ALK.
-
Inhibitor Addition: Add varying concentrations of LDN-193189 (typically in a serial dilution) to the reaction mixture. A DMSO control (vehicle) is run in parallel.
-
Initiation and Incubation: Initiate the kinase reaction by adding the enzyme. Incubate the mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a solution like phosphoric acid.
-
Substrate Capture: Spot the reaction mixture onto phosphocellulose filter paper. The phosphorylated substrate will bind to the filter, while unincorporated ATP is washed away.
-
Quantification: Measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Western Blot Analysis of SMAD Phosphorylation
This protocol is used to assess the effect of LDN-193189 on the phosphorylation of SMAD proteins in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., C2C12 myoblasts) and grow to a desired confluency. Serum-starve the cells to reduce basal signaling, then pre-treat with various concentrations of LDN-193189 or vehicle (DMSO) for a defined period (e.g., 1 hour).
-
BMP Stimulation: Stimulate the cells with a BMP ligand (e.g., BMP2 or BMP4) for a short duration (e.g., 30-60 minutes) to induce SMAD phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated SMAD1/5/8 (p-SMAD1/5/8). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total SMAD1/5/8 or a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[6]
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating the efficacy of LDN-193189 in a cell-based assay.
References
- 1. stemcell.com [stemcell.com]
- 2. LDN 193189 dihydrochloride (CAS 1435934-00-1) | Abcam [abcam.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cellgs.com [cellgs.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
LDN-193189 Dihydrochloride: A Technical Guide to a High-Potency Dorsomorphin Derivative for BMP Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDN-193189 dihydrochloride, a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway, has emerged as a critical tool in cellular and developmental biology research. As a derivative of dorsomorphin, LDN-193189 offers significantly enhanced potency and selectivity, making it an invaluable asset for investigating the intricate roles of BMP signaling in various physiological and pathological processes. This technical guide provides an in-depth overview of LDN-193189, including its mechanism of action, comparative inhibitory data, detailed experimental protocols, and a visual representation of its role in the BMP signaling cascade.
Introduction
Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-β (TGF-β) superfamily. They play pivotal roles in embryonic development, tissue homeostasis, and disease, including cell differentiation, proliferation, and apoptosis. The signaling cascade is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates downstream effectors, primarily Smad proteins (Smad1, Smad5, and Smad8).
Dorsomorphin was one of the first identified small molecule inhibitors of BMP signaling. However, its utility is limited by off-target effects, notably the inhibition of AMP-activated protein kinase (AMPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Structure-activity relationship studies of dorsomorphin led to the development of LDN-193189, a derivative with a significantly improved potency and selectivity profile for BMP type I receptors.[1][2] LDN-193189 is a cell-permeable pyrazolo[1,5-a]pyrimidine that has become a standard reagent for the specific inhibition of BMP signaling in a wide range of research applications, from stem cell differentiation to cancer biology.[3][4]
Mechanism of Action
LDN-193189 exerts its inhibitory effects by selectively targeting the ATP-binding pocket of the intracellular kinase domain of BMP type I receptors, primarily Activin receptor-like kinase 1 (ALK1), ALK2, and ALK3, and to a lesser extent, ALK6.[5] By competitively inhibiting ATP binding, LDN-193189 prevents the transphosphorylation and activation of the type I receptor by the type II receptor, thereby blocking the subsequent phosphorylation of downstream Smad1/5/8 proteins.[4] This blockade of the canonical BMP signaling pathway effectively inhibits BMP-mediated gene transcription. Furthermore, studies have shown that LDN-193189 can also inhibit non-Smad pathways, such as the p38 MAPK and Akt pathways, that are activated by BMPs in certain cellular contexts.
Data Presentation: Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory potency of this compound against various kinases, providing a clear comparison of its activity and selectivity.
Table 1: Inhibitory Potency (IC₅₀) of LDN-193189 against BMP Type I Receptors (ALKs)
| Target Kinase | IC₅₀ (nM) | Assay Type | Reference |
| ALK1 | 0.8 | In vitro kinase assay | [6] |
| ALK2 | 0.8 - 5 | In vitro kinase assay | [5][6] |
| ALK3 | 5.3 - 30 | In vitro kinase assay | [5][6] |
| ALK6 | 16.7 | In vitro kinase assay | [6] |
Table 2: Comparative Inhibitory Potency (IC₅₀) of LDN-193189 and Dorsomorphin
| Target Kinase | LDN-193189 IC₅₀ (nM) | Dorsomorphin IC₅₀ (nM) | Fold Improvement | Reference |
| ALK2 | ~5 | ~200 | ~40x | [1][2] |
| ALK3 | ~30 | ~200 | ~6.7x | [1][2] |
| AMPK | >10,000 | ~1,200 | >8x | [1][2] |
| VEGFR2 | ~1,000 | ~300 | ~0.3x (less selective) | [1][2] |
Table 3: Selectivity Profile of LDN-193189 against other TGF-β Superfamily Receptors
| Target Kinase | IC₅₀ (nM) | Assay Type | Reference |
| ALK4 (Activin Receptor) | >500 | In vitro kinase assay | [5] |
| ALK5 (TGF-β Receptor) | >500 | In vitro kinase assay | [5] |
| ALK7 (Nodal Receptor) | >500 | In vitro kinase assay | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
To prepare a 10 mM stock solution, reconstitute the powder in an appropriate volume of DMSO. For example, for 1 mg of this compound (MW: 479.4 g/mol ), add 208.6 µL of DMSO.
-
To facilitate dissolution, the solution can be warmed to 37°C for 3-5 minutes and vortexed.[5]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. Under these conditions, the stock solution is stable for several months.
Western Blot Analysis of Smad1/5/8 Phosphorylation
Objective: To assess the inhibitory effect of LDN-193189 on BMP-induced Smad1/5/8 phosphorylation in a cellular context.
Cell Line: C2C12 myoblast cells are a commonly used model system responsive to BMP stimulation.
Procedure:
-
Cell Seeding and Starvation: Seed C2C12 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment. Once attached, serum-starve the cells overnight in DMEM containing 0.5% FBS to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of LDN-193189 (e.g., 1, 10, 100 nM) or a vehicle control (DMSO) for 1-2 hours.
-
BMP Stimulation: Stimulate the cells with a BMP ligand, such as BMP-2 (e.g., 50 ng/mL) or BMP-4 (e.g., 20 ng/mL), for 30-60 minutes.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Smad1/5/8 (e.g., Cell Signaling Technology, #13820) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody against total Smad1 (e.g., Cell Signaling Technology, #12166) or a housekeeping protein like GAPDH or β-actin. Densitometry analysis can be performed to quantify the changes in p-Smad1/5/8 levels.
In Vitro Kinase Assay (Radiometric)
Objective: To directly measure the inhibitory activity of LDN-193189 on a purified BMP type I receptor kinase.
Materials:
-
Recombinant human ALK2 (ACVR1) kinase domain
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)
-
This compound
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, recombinant ALK2 kinase, and MBP substrate.
-
Add varying concentrations of LDN-193189 or a vehicle control to the reaction mixture and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Allow the reaction to proceed for a set time (e.g., 20 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity on the P81 paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition at each concentration of LDN-193189 relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Mandatory Visualizations
BMP Signaling Pathway and Inhibition by LDN-193189
Caption: BMP signaling pathway and the inhibitory action of LDN-193189.
Experimental Workflow for Evaluating LDN-193189 Activity
Caption: A typical experimental workflow for characterizing LDN-193189.
Conclusion
This compound represents a significant advancement over its parent compound, dorsomorphin, offering researchers a highly potent and selective tool for the inhibition of BMP signaling. Its well-characterized mechanism of action and superior selectivity profile make it an essential reagent for dissecting the complex roles of the BMP pathway in health and disease. The detailed protocols and data presented in this guide are intended to facilitate the effective use of LDN-193189 in a variety of experimental settings, ultimately contributing to a deeper understanding of BMP-mediated biological processes.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
The Role of LDN-193189 in the Inhibition of Smad1/5/8 Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of LDN-193189, a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It details the molecular mechanism of LDN-193189, focusing on its role in preventing the activation of Smad1/5/8. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its inhibitory activity, and provides visual representations of the signaling pathways and experimental workflows involved. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential and application of LDN-193189.
Introduction to BMP Signaling and Smad Activation
The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial regulator of a wide array of cellular processes, including embryonic development, tissue homeostasis, and cellular differentiation.[1][2][3][4] Dysregulation of this pathway is implicated in various diseases. BMP ligands initiate signaling by binding to a complex of two types of transmembrane serine/threonine kinase receptors: type I and type II.[5] This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor.
The activated type I receptor, in turn, phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[5][6] Once phosphorylated, these R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4. This complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes.[7][8]
LDN-193189: A Potent Inhibitor of BMP Type I Receptors
LDN-193189 is a small molecule that acts as a potent and selective inhibitor of the BMP type I receptors.[9][10] It is a derivative of Dorsomorphin, with improved potency and specificity.[11][12] LDN-193189 primarily targets the ATP-binding pocket of the kinase domain of BMP type I receptors, thereby preventing their catalytic activity. The primary targets of LDN-193189 are Activin receptor-like kinase 1 (ALK1), ALK2, ALK3, and ALK6.[11][13] By inhibiting these receptors, LDN-193189 effectively blocks the downstream phosphorylation of Smad1/5/8, thus abrogating the BMP signaling cascade.[6][12]
Quantitative Data on LDN-193189 Inhibition
The inhibitory potency of LDN-193189 has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for specific BMP type I receptors.
| Target Receptor | Assay Type | IC50 Value (nM) | Reference |
| ALK1 | Kinase Assay | 0.8 | [13] |
| ALK2 | Kinase Assay | 0.8 | [13] |
| ALK2 | Transcriptional Activity | 5 | [6][9][10][13][14] |
| ALK3 | Kinase Assay | 5.3 | [13] |
| ALK3 | Transcriptional Activity | 30 | [6][9][10][13][14] |
| ALK6 | Kinase Assay | 16.7 | [13] |
| ALK4 | Kinase Assay | 101 | [13] |
| ALK5 | Transcriptional Activity | >500 | [6] |
| ALK7 | Transcriptional Activity | >500 | [6] |
Table 1: IC50 Values of LDN-193189 for various Type I Receptors. This table summarizes the reported half-maximal inhibitory concentration (IC50) values for LDN-193189 against different activin receptor-like kinases (ALKs). The data highlights the high potency and selectivity of LDN-193189 for BMP type I receptors (ALK1, ALK2, ALK3, ALK6) over TGF-β type I receptors (ALK4, ALK5, ALK7).
Signaling Pathways and Mechanism of Action
The canonical BMP signaling pathway and the inhibitory action of LDN-193189 are depicted in the following diagram.
Figure 1: BMP/Smad Signaling Pathway and LDN-193189 Inhibition. This diagram illustrates the canonical BMP signaling cascade, from ligand binding to gene transcription, and highlights the inhibitory action of LDN-193189 on the Type I Receptor (ALK2/3), which prevents the phosphorylation of Smad1/5/8.
Beyond the canonical Smad pathway, BMP signaling can also activate non-Smad pathways, including the p38 MAPK and Akt signaling cascades. LDN-193189 has been shown to inhibit these non-canonical pathways as well.[2][3][4][14]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of LDN-193189 on Smad1/5/8 activation.
Western Blotting for Phospho-Smad1/5/8
This protocol is used to directly measure the levels of phosphorylated Smad1/5/8 in response to BMP stimulation and LDN-193189 treatment.
Materials:
-
Cell line (e.g., C2C12 myoblasts, HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
BMP ligand (e.g., BMP2, BMP4, BMP6)
-
LDN-193189
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad1/5/8, anti-total Smad1, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Starvation: Seed cells in culture plates and allow them to adhere. Before treatment, starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of LDN-193189 or DMSO for 30-60 minutes.
-
BMP Stimulation: Add the BMP ligand to the culture medium and incubate for the desired time (e.g., 30-60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the relative levels of p-Smad1/5/8.
Figure 2: Western Blotting Experimental Workflow. This flowchart outlines the key steps for assessing p-Smad1/5/8 levels following LDN-193189 treatment and BMP stimulation.
BMP-Responsive Luciferase Reporter Assay
This assay measures the transcriptional activity of the Smad1/5/8 pathway using a reporter gene.
Materials:
-
HEK293 cells stably transfected with a BMP-responsive luciferase reporter construct (containing Smad binding elements).[15]
-
Cell culture medium
-
BMP ligand
-
LDN-193189
-
DMSO
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate.
-
Treatment: Treat the cells with LDN-193189 and/or BMP ligand for 16-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein content or a co-transfected control reporter) and compare the activity between different treatment groups.
Figure 3: Luciferase Reporter Assay Workflow. This diagram shows the sequential steps involved in conducting a BMP-responsive luciferase reporter assay to quantify the inhibitory effect of LDN-193189 on Smad-mediated transcription.
In Vivo Studies
LDN-193189 has been utilized in various in vivo models to study the effects of BMP signaling inhibition. For instance, it has been shown to reduce heterotopic ossification in mouse models of fibrodysplasia ossificans progressiva.[1] In zebrafish embryos, LDN-193189 treatment can dorsalize the embryo, a phenotype consistent with BMP inhibition.[13] Administration in mice is typically via intraperitoneal (i.p.) injection at doses around 3 mg/kg.[13]
Conclusion
LDN-193189 is a powerful research tool and a potential therapeutic agent due to its potent and selective inhibition of BMP type I receptors, leading to the effective blockade of Smad1/5/8 activation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the BMP signaling pathway and the therapeutic applications of its inhibitors. The high selectivity of LDN-193189 for BMP receptors over TGF-β receptors makes it a valuable tool for dissecting the specific roles of these related signaling pathways in health and disease.[13]
References
- 1. cellgs.com [cellgs.com]
- 2. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Smad Dependent TGF-β and BMP Signaling Pathway in Bone Remodeling and Therapies [frontiersin.org]
- 6. cellagentech.com [cellagentech.com]
- 7. TGF-β and BMP Signaling in Osteoblast Differentiation and Bone Formation [ijbs.com]
- 8. Activation of BMP-Smad1/5/8 Signaling Promotes Survival of Retinal Ganglion Cells after Damage In Vivo | PLOS One [journals.plos.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cdn.stemcell.com [cdn.stemcell.com]
- 12. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. apexbt.com [apexbt.com]
- 15. interchim.fr [interchim.fr]
Methodological & Application
Application Notes and Protocols for Neural Differentiation of hPSCs using LDN-193189 Dihydrochloride
Introduction
Neural differentiation of human pluripotent stem cells (hPSCs), including embryonic stem cells (hESCs) and induced pluripotent stem cells (hiPSCs), is a cornerstone for research in developmental biology, disease modeling, drug discovery, and regenerative medicine. A highly efficient and widely adopted method for inducing neural fate is the dual SMAD inhibition strategy. This approach leverages small molecules to block key signaling pathways that promote non-neural lineages. LDN-193189 dihydrochloride is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway, a critical component of the dual SMAD inhibition cocktail.
LDN-193189 acts by inhibiting the ALK2 and ALK3 type I BMP receptors, thereby preventing the phosphorylation of SMAD1/5/8 and their subsequent translocation to the nucleus to activate target gene expression.[1][2][3] In combination with an inhibitor of the TGF-β/Activin/Nodal pathway (e.g., SB431542), which blocks SMAD2/3 signaling, LDN-193189 robustly promotes the differentiation of hPSCs into neural precursors.[4][5][6][7] This protocol provides a detailed methodology for the neural differentiation of hPSCs using LDN-193189 in a dual SMAD inhibition context.
Signaling Pathway
The dual SMAD inhibition strategy for neural induction is based on blocking two key signaling pathways that promote mesodermal and endodermal fates, thereby directing hPSCs towards the default neuroectodermal lineage. LDN-193189 specifically targets the BMP pathway.
References
- 1. rndsystems.com [rndsystems.com]
- 2. stemcell.com [stemcell.com]
- 3. A Bone Morphogenetic Protein Signaling Inhibitor, LDN193189, Converts Ischemia-Induced Multipotent Stem Cells into Neural Stem/Progenitor Cell-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined small-molecule inhibition accelerates the derivation of functional, early-born, cortical neurons from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Differentiation of human induced pluripotent stem cells into cortical neural stem cells [frontiersin.org]
- 6. Neural induction – Dual SMAD inhibition - StemBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Neural Differentiation of Human Pluripotent Stem Cells for Nontherapeutic Applications: Toxicology, Pharmacology, and In Vitro Disease Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: LDN-193189 Dihydrochloride in Cancer Research
Introduction
LDN-193189 dihydrochloride is a potent and selective small-molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3] It functions by targeting the ATP-binding pocket of BMP type I receptors, specifically ALK1, ALK2 (ACVR1), ALK3 (BMPR1A), and ALK6 (BMPR1B), thereby preventing the phosphorylation and activation of downstream signaling mediators like SMAD1, SMAD5, and SMAD8.[3][4][5][6][7] Due to the critical role of the BMP pathway in tumor progression, angiogenesis, and metastasis, LDN-193189 has emerged as a valuable research tool for investigating cancer biology and as a potential therapeutic agent.[8][9]
Mechanism of Action
BMPs, members of the TGF-β superfamily, initiate signaling by binding to a complex of type I and type II serine/threonine kinase receptors.[5][10] This leads to the phosphorylation of the type I receptor, which in turn phosphorylates receptor-regulated SMADs (R-SMADs 1/5/8). These activated R-SMADs then complex with SMAD4 and translocate to the nucleus to regulate target gene expression. LDN-193189 selectively inhibits the kinase activity of BMP type I receptors, effectively blocking this canonical SMAD-dependent pathway.[3][11] Studies have also shown that LDN-193189 can inhibit non-SMAD pathways activated by BMPs, including the p38 MAPK and Akt signaling cascades.[5][7][9][10]
Applications in Specific Cancers
LDN-193189 has been investigated in various cancer models, sometimes with conflicting results, highlighting the complex, context-dependent role of BMP signaling in cancer.
-
Diffuse Intrinsic Pontine Glioma (DIPG): A significant number of DIPG cases, a lethal childhood brain tumor, harbor mutations in the ACVR1 gene (encoding ALK2).[12] LDN-193189 has shown preclinical efficacy in ACVR1-mutant DIPG models. It can induce apoptosis in DIPG cells in vitro and extend the survival of mice with orthotopic DIPG xenografts.[12]
-
Breast Cancer: The role of BMP inhibition in breast cancer is complex. Some studies suggest that LDN-193189 can suppress tumor-initiating capacity and prolong tumor latency.[8] However, other research using an in vivo model of breast cancer bone metastasis found that systemic treatment with LDN-193189 enhanced the development, number, and size of metastases, suggesting it may favor the interaction between cancer cells and the bone microenvironment.[13][14][15]
-
Prostate and Ovarian Cancer: In preclinical models, LDN-193189 has been shown to inhibit the growth of prostate and breast cancer tumors.[1] It has also been found to prevent the proliferation of ovarian cancer cells.[1]
-
Melanoma: In a melanoma xenograft model, intraperitoneal treatment with LDN-193189 at 3 mg/kg body weight twice daily resulted in a significant decrease in the tumor growth rate.[9]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations and effective dosages of LDN-193189 from various studies.
Table 1: In Vitro Inhibitory Activity of LDN-193189
| Target | Assay Type | IC50 Value | Cell Line | Reference |
| ALK1 | Kinase Assay | 0.8 nM | - | [4] |
| ALK2 (ACVR1) | Kinase Assay | 0.8 nM | - | [4] |
| ALK3 (BMPR1A) | Kinase Assay | 5.3 nM | - | [4] |
| ALK6 (BMPR1B) | Kinase Assay | 16.7 nM | - | [4] |
| ALK2 (ACVR1) | Transcriptional Activity | 5 nM | C2C12 | [2][3][4][16] |
| ALK3 (BMPR1A) | Transcriptional Activity | 30 nM | C2C12 | [2][3][4][16] |
| BMP4-mediated SMAD1/5/8 Activation | Cellular Assay | 5 nM | - | [3][11] |
Table 2: In Vivo Efficacy of LDN-193189 in Cancer Models
| Cancer Type | Animal Model | Dosage & Route | Key Findings | Reference |
| Melanoma | C57BL/6 Mice (B16F10 xenograft) | 3 mg/kg, IP, twice daily | Significant decrease in tumor growth rate. | [9] |
| Breast Cancer (Metastasis) | Nude Mice (MDA-MB-231 intracardiac injection) | 3 mg/kg, IP, daily | Enhanced number and size of bone metastases. | [2][13][14] |
| DIPG (ACVR1 mutant) | Immunodeprived Mice (orthotopic xenograft) | 25 mg/kg, daily | Extended survival compared to vehicle. | [12] |
| Prostate Cancer | SCID Mice (MDA-PCa-118b xenograft) | Not specified | Reduced tumor growth. | [11] |
Experimental Protocols
Below are generalized protocols for common experiments using LDN-193189. Researchers should optimize these protocols for their specific cell lines and experimental systems.
Protocol 1: In Vitro Cell Viability/Proliferation Assay
This protocol outlines a general procedure to assess the effect of LDN-193189 on cancer cell viability using a reagent like MTT or PrestoBlue.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO diluted to the highest concentration used for the drug).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of LDN-193189 or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48, 72, or 96 hours) at 37°C, 5% CO₂.
-
Viability Assessment: Add the viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of viability. Calculate the IC50 value if applicable.
Protocol 2: Western Blot for SMAD1/5/8 Phosphorylation
This protocol is for assessing the inhibitory effect of LDN-193189 on the BMP pathway.
-
Cell Culture and Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Treat the cells with the desired concentration of LDN-193189 (e.g., 0.5 µM) or vehicle for 30-60 minutes.[2]
-
BMP Stimulation: Stimulate the cells with a BMP ligand (e.g., 5 nM BMP2 or 50 ng/mL BMP4) for a short period (e.g., 30-60 minutes) to induce SMAD phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-SMAD1/5/8, total SMAD1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: In Vivo Murine Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of LDN-193189 in vivo. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old.
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS or Matrigel) into the flank of each mouse. For metastasis models, cells may be injected via intracardiac or tail vein routes.[13][15]
-
Tumor Growth and Grouping: Monitor tumor growth using calipers. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.[9]
-
Drug Administration:
-
Monitoring: Monitor tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. Observe the animals for any signs of toxicity.
-
Study Endpoint: Euthanize the mice when tumors reach the predetermined maximum size, or at the end of the study period (e.g., 28-35 days).[12][14]
-
Analysis: Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or Western blot).
References
- 1. stemcell.com [stemcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LDN193189 (HCl) | Small Molecules | BMP inhibitor in tetrahydrochloride form [captivatebio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of bone morphogenetic proteins signaling suppresses metastasis melanoma: a proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LDN193189 | DM-3189 | ALK2 and ALK3 inhibitor | TargetMol [targetmol.com]
- 12. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Bone Morphogenetic Protein Signaling Inhibitor LDN-193189 Enhances Metastasis Development in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Bone Morphogenetic Protein Signaling Inhibitor LDN-193189 Enhances Metastasis Development in Mice (Abstract) | LDN Research Trust - The Low Dose Naltrexone Charity [ldnresearchtrust.org]
- 15. The Bone Morphogenetic Protein Signaling Inhibitor LDN-193189 Enhances Metastasis Development in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for LDN-193189 Dihydrochloride Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the dissolution and preparation of stock solutions of LDN-193189 dihydrochloride, a potent and selective inhibitor of bone morphogenetic protein (BMP) type I receptors ALK2 and ALK3.[1][2] Proper preparation and storage of this small molecule are critical for ensuring its stability and efficacy in various cell-based assays and preclinical studies. These guidelines consolidate data from multiple suppliers and published literature to ensure reproducibility and accuracy in experimental setups.
Introduction to this compound
LDN-193189 is a cell-permeable small molecule that functions as a potent inhibitor of the BMP signaling pathway.[3] It specifically targets the type I BMP receptors ALK2 and ALK3 with high affinity, with IC50 values of 5 nM and 30 nM, respectively.[1][2][4] By inhibiting these receptors, LDN-193189 prevents the phosphorylation of downstream mediators Smad1, Smad5, and Smad8, thereby blocking the canonical BMP signaling cascade.[2][3][5] This targeted inhibition makes it a valuable tool for research in developmental biology, neurogenesis, and diseases associated with aberrant BMP signaling, such as fibrodysplasia ossificans progressiva (FOP).[5]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. Researchers should always refer to the batch-specific certificate of analysis provided by the supplier for the most accurate information.
| Property | Value | Source(s) |
| Chemical Name | 4-[6-[4-(1-piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline dihydrochloride | [1] |
| Synonyms | DM-3189 | [5] |
| Molecular Formula | C₂₅H₂₂N₆ · 2HCl | [1][5][6] |
| Molecular Weight | 479.4 g/mol | [1][5][6] |
| Purity | ≥98% (HPLC) | [1][5][6] |
| Appearance | Crystalline solid | [5] |
| Storage (Solid) | -20°C, protected from light and moisture | [5][6][7] |
| Stability (Solid) | ≥ 4 years at -20°C | [5] |
Solubility of this compound
The solubility of this compound can vary between suppliers and batches. It is sparingly soluble in aqueous solutions but is soluble in organic solvents.[5] Table 2 summarizes the reported solubility in common laboratory solvents. It is recommended to perform a small-scale solubility test before preparing a large stock solution.
| Solvent | Reported Solubility | Source(s) |
| DMSO | 2 mg/mL to 24 mg/mL (approximately 4.17 mM to 50.06 mM) | [5][6][8] |
| Dimethylformamide (DMF) | ~1 mg/mL | [5] |
| Water | Soluble up to 10 mM to 50 mM | [2][6] |
| Ethanol | Insoluble | [8] |
Note: The hydrochloride salt form of LDN-193189 is more soluble in aqueous solutions than the free base.[9] However, for cell culture applications, preparing a concentrated stock in DMSO is the most common and recommended practice.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a widely used concentration for cell culture experiments.
Materials:
-
This compound (solid)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.794 mg of the compound (based on a molecular weight of 479.4 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the solid compound. For a 10 mM stock, if you weigh out 10 mg, you would add 2.086 mL of DMSO.[7]
-
Mixing: Vortex the solution thoroughly to ensure complete dissolution. If precipitate is observed, the solution can be warmed to 37°C for 2-5 minutes to aid in solubilization.[3][7]
-
Sterilization (Optional): For cell culture applications, the stock solution can be filter-sterilized using a 0.2 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[3][7] Stock solutions in DMSO are reported to be stable for at least 6 months at -20°C.[7] Some sources suggest storage at -80°C for up to one year.[10][11]
Workflow for Preparing this compound Stock Solution:
Caption: Workflow for preparing LDN-193189 stock solution.
Preparation of Working Solutions
For cell culture experiments, the concentrated DMSO stock solution should be diluted in pre-warmed culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that could be toxic to the cells, typically below 0.5%, with 0.1% being a commonly recommended maximum.[3][9]
Procedure:
-
Thaw an aliquot of the 10 mM LDN-193189 stock solution at room temperature or in a 37°C water bath.
-
Pre-warm the cell culture medium to 37°C.
-
Add the required volume of the stock solution to the pre-warmed medium and mix gently by inversion or swirling. For example, to prepare 10 mL of medium with a final concentration of 10 µM, add 10 µL of the 10 mM stock solution.
-
Use the freshly prepared working solution immediately. It is not recommended to store aqueous solutions of LDN-193189 for more than one day.[5]
Signaling Pathway
LDN-193189 acts on the BMP signaling pathway. The simplified canonical pathway and the point of inhibition by LDN-193189 are illustrated in the diagram below.
Caption: Simplified BMP signaling pathway and LDN-193189 inhibition.
Safety Precautions
This compound should be handled with care. It is intended for research use only and is not for human or veterinary use.[2] Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. LDN 193189 dihydrochloride | BMP and Other Activin Receptors | Tocris Bioscience [tocris.com]
- 2. LDN193189 dihydrochloride | ALK2/ALK3 inhibitor | Hello Bio [hellobio.com]
- 3. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 4. apexbt.com [apexbt.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. LDN 193189 dihydrochloride | BMP and Other Activin Receptor Inhibitors: R&D Systems [rndsystems.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. stemcell.com [stemcell.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Effective Concentration of LDN-193189 Dihydrochloride in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN-193189 dihydrochloride is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] It primarily targets the BMP type I receptors ALK2 and ALK3, thereby blocking the phosphorylation of downstream mediators Smad1, Smad5, and Smad8.[3][4] This inhibition makes LDN-193189 a valuable tool for a wide range of cell culture applications, including directed differentiation of pluripotent stem cells, cancer research, and studies on cell fate determination.[2][5][6] These application notes provide a comprehensive overview of the effective concentrations of this compound in various cell culture systems, detailed experimental protocols, and a visualization of the targeted signaling pathway.
Quantitative Data Summary
The effective concentration of this compound varies significantly depending on the cell type, the specific application, and the desired outcome. The following tables summarize key quantitative data for its use in cell culture.
Table 1: Inhibitory Potency (IC50) of LDN-193189
| Target | IC50 Value | Cell Line/Assay Condition | Reference |
| ALK1 | 0.8 nM | Kinase Assay | [3][7] |
| ALK2 | 0.8 nM / 5 nM | Kinase Assay / C2C12 cells | [1][3][7] |
| ALK3 | 5.3 nM / 30 nM | Kinase Assay / C2C12 cells | [1][3][7] |
| ALK6 | 16.7 nM | Kinase Assay | [3][7] |
| BMP4-mediated Smad1/5/8 activation | 5 nM | C2C12 cells | [3][7] |
Table 2: Recommended Working Concentrations for Various Cell Culture Applications
| Application | Cell Type | Concentration Range | Notes | Reference |
| Neural Induction of hPSCs | Human Pluripotent Stem Cells (hPSCs) | 100 nM | Used in combination with other small molecules like SB 431542. | [2] |
| Differentiation of hPSCs into Nociceptive Sensory Neurons | Human Pluripotent Stem Cells (hPSCs) | Not specified | Used in combination with SB 431542, SU 5402, CHIR 99021, and DAPT. | [2] |
| Generation of Pancreatic Beta Cells from hPSCs | Human Pluripotent Stem Cells (hPSCs) | Not specified | Used in combination with other small molecules and growth factors. | [8] |
| Chondrogenic and Osteogenic Differentiation of BMSCs | Bone Marrow Stromal Cells (BMSCs) | 0.1 - 1000 nM | Did not prevent hypertrophy in chondrogenic cultures. Countered mineralization in osteogenic cultures. | [9] |
| Inhibition of p-SMAD Signaling | Malignant Peripheral Nerve Sheath Tumor (MPNST) cells | 0.01 - 0.1 µM | Nearly complete inhibition at 0.01 µM after 1 hour. | [10] |
| General Cell Culture Applications | Various | 0.01 - 1 µM | General recommended range. | [4] |
| Inhibition of GDF8-induced signaling | Primary human myoblasts, C2C12 cells | 0.5 µM | Effective after 30 minutes of incubation. | [11] |
Signaling Pathway
LDN-193189 acts by inhibiting BMP type I receptors, which are crucial for the canonical BMP signaling pathway. The following diagram illustrates this mechanism.
Caption: Mechanism of LDN-193189 action on the BMP signaling pathway.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution, a critical first step for its use in cell culture.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Warming bath or incubator at 37°C
-
-
Procedure:
-
Gently tap the vial containing the this compound powder to ensure all the powder is at the bottom.[4]
-
To prepare a 10 mM stock solution, reconstitute the powder in an appropriate volume of DMSO. For example, for 1 mg of powder with a molecular weight of 479.4 g/mol , add 208.6 µL of DMSO.[6] Note: The molecular weight may vary slightly, refer to the manufacturer's certificate of analysis.
-
To facilitate solubilization, warm the solution to 37°C for 3-5 minutes.[4]
-
Vortex briefly to ensure the compound is fully dissolved.
-
Prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.[4]
-
-
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1-0.5% to avoid cytotoxicity.[4][12]
Protocol 2: Inhibition of BMP-induced Alkaline Phosphatase Activity in C2C12 Cells
This protocol provides a method to assess the inhibitory effect of LDN-193189 on BMP signaling in a common myoblast cell line.
-
Materials:
-
C2C12 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% Fetal Bovine Serum (FBS)
-
96-well plates
-
BMP4 ligand
-
This compound stock solution
-
Cell lysis buffer (e.g., Tris-buffered saline with 1% Triton X-100)
-
p-nitrophenylphosphate (pNPP) reagent
-
Cell viability assay kit (e.g., CellTiter-Glo®)
-
Plate reader for absorbance measurements
-
-
Procedure:
-
Seed C2C12 cells into 96-well plates at a density of 2,000 cells per well in DMEM with 2% FBS.[3]
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of LDN-193189 or vehicle control (DMSO) in the presence of a stimulating concentration of BMP4.
-
Culture the cells for 6 days.[3]
-
After the incubation period, lyse the cells in 50 µL of lysis buffer.[3]
-
Transfer the lysates to a new 96-well plate and add pNPP reagent.[3]
-
Incubate for 1 hour and measure the alkaline phosphatase activity by reading the absorbance at 405 nm.[3]
-
In a parallel set of wells treated identically, assess cell viability using a suitable assay to normalize the alkaline phosphatase activity data.[3]
-
Protocol 3: Adipogenic and Osteogenic Differentiation of Bone Marrow Stromal Cells (BMSCs)
This protocol outlines the use of LDN-193189 to modulate the differentiation of BMSCs.
-
Materials:
-
Human Bone Marrow Stromal Cells (BMSCs)
-
Adipogenic Induction Medium: High-glucose DMEM, 10% FBS, 1% Penicillin-Streptomycin, 1 µg/mL insulin, 100 nM dexamethasone, 200 µM indomethacin, and 500 µM 3-isobutyl-1-methylxanthine (IBMX).[9]
-
Osteogenic Induction Medium: High-glucose DMEM, 10% FBS, 1% Penicillin-Streptomycin, 10 mM β-glycerol phosphate, 100 nM dexamethasone, and 50 µM L-ascorbic acid-2-phosphate.[9]
-
This compound stock solution
-
12-well plates
-
BMP-2 (for osteogenic induction)
-
-
Procedure for Adipogenic Differentiation:
-
Seed BMSCs at 6 x 10^4 cells/cm² in 12-well plates.[9]
-
The following day, replace the growth medium with adipogenic induction medium containing different concentrations of LDN-193189 (e.g., 0.1, 1, 10, 100, or 1000 nM) or vehicle control.[9]
-
Maintain the cultures for 21 days, with a medium exchange every 3 days.[9]
-
Assess adipogenesis by staining for lipid droplets with Oil Red O.
-
-
Procedure for Osteogenic Differentiation:
-
Seed BMSCs in a similar manner as for adipogenesis.
-
Replace the growth medium with osteogenic induction medium supplemented with 100 ng/mL BMP-2 and varying concentrations of LDN-193189 (e.g., 0.1, 1, 10, 100, or 1000 nM) or vehicle control.[9]
-
Culture the cells for 9 days, changing the medium every 3 days.[9]
-
Evaluate osteogenesis by staining for calcium deposits with Alizarin Red S.
-
Experimental Workflow
The following diagram illustrates a general workflow for testing the efficacy of LDN-193189 in a cell culture experiment.
Caption: A generalized workflow for cell-based assays with LDN-193189.
Conclusion
This compound is a versatile and potent inhibitor of the BMP signaling pathway with broad applications in cell culture. The effective concentration is highly dependent on the experimental context, and it is recommended to perform dose-response experiments to determine the optimal concentration for a specific cell type and desired biological outcome. The protocols and data presented here serve as a valuable starting point for researchers utilizing this powerful small molecule in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LDN 193189 dihydrochloride | BMP and Other Activin Receptors | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 5. stemcell.com [stemcell.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. LDN193189 | DM-3189 | ALK2 and ALK3 inhibitor | TargetMol [targetmol.com]
- 8. LDN193189 GMP | LDN193189 (DM-3189) | ALK2/3 Inhibitor | Small Molecules | Captivate Bio [captivatebio.com]
- 9. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. cdn.stemcell.com [cdn.stemcell.com]
Generating Midbrain Dopaminergic Neurons: A Protocol Utilizing LDN-193189
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and supporting information for the generation of midbrain dopaminergic (mDA) neurons from human pluripotent stem cells (hPSCs), including embryonic stem cells (hESCs) and induced pluripotent stem cells (hiPSCs). The central component of this protocol is the small molecule LDN-193189, a potent inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] This method is critical for research into Parkinson's disease, drug screening, and the development of cell replacement therapies.[3][4]
Principle and Signaling Pathway
The directed differentiation of hPSCs into mDA neurons mimics the developmental processes of the ventral midbrain.[5] A key initial step is the inhibition of non-neural lineages and the promotion of a neuroectodermal fate. This is effectively achieved through "dual SMAD inhibition," a strategy that blocks both the Transforming Growth Factor-beta (TGF-β) and BMP signaling pathways.[6][7]
LDN-193189 is a highly potent and selective inhibitor of the BMP type I receptors ALK2 and ALK3.[1] In these protocols, it is typically used in conjunction with SB431542, an inhibitor of the TGF-β/Activin/Nodal pathway.[6][7][8] This combined inhibition prevents the phosphorylation of SMAD proteins (SMAD1/5/8 by BMP signaling and SMAD2/3 by TGF-β signaling), thereby suppressing the expression of genes associated with pluripotency, mesoderm, and endoderm, and promoting a default neural induction pathway.[7]
Following neural induction, the neuroectodermal progenitors are patterned towards a ventral midbrain fate. This is achieved through the activation of the Sonic Hedgehog (SHH) and Wnt signaling pathways.[9][10] Small molecules such as SHH agonists (e.g., Purmorphamine) and GSK3β inhibitors (e.g., CHIR99021) are employed to specify the floor plate progenitors that will give rise to mDA neurons.[8][10] Subsequent maturation steps involve the withdrawal of patterning factors and the addition of neurotrophic factors to promote the development of functional dopaminergic neurons.
Caption: Dual SMAD Inhibition Pathway for Neural Induction.
Quantitative Data Summary
The efficiency of generating mDA neurons can vary depending on the specific hPSC line and the precise protocol followed. The table below summarizes the concentrations and timing of key small molecules used in various protocols.
| Protocol Stage | Key Small Molecules | Concentration Range | Duration of Treatment |
| Neural Induction (Days 0-7) | LDN-193189 | 100 nM - 250 nM | Days 0-7 |
| SB431542 | 10 µM | Days 0-7 | |
| Midbrain Patterning (Days 1-10) | CHIR99021 | 0.7 µM - 7.5 µM | Varies (e.g., Days 1-10) |
| Sonic Hedgehog (SHH) | 100 ng/mL - 600 µg/mL | Varies (e.g., Days 1-7) | |
| Purmorphamine | 2 µM | Varies | |
| Maturation (From Day 10) | Brain-Derived Neurotrophic Factor (BDNF) | 20 ng/mL | From Day 10 |
| Glial Cell-Derived Neurotrophic Factor (GDNF) | 20 ng/mL | From Day 10 | |
| Ascorbic Acid | 0.2 mM | From Day 10 | |
| Dibutyryl cAMP (dbcAMP) | 0.1 mM - 0.5 mM | From Day 10 | |
| Transforming Growth Factor-β3 (TGF-β3) | 1 ng/mL | From Day 10 | |
| DAPT | Varies | From Day 12 |
Experimental Protocols
This section provides a detailed, day-by-day protocol for the generation of mDA neurons from hPSCs. This protocol is a synthesis of several published methods.[4][11]
Materials and Reagents:
-
Human pluripotent stem cells (hPSCs)
-
Matrigel or Geltrex
-
mTeSR1 or equivalent hPSC maintenance medium
-
Neurobasal Medium
-
N2 and B27 supplements
-
L-Glutamine
-
LDN-193189
-
SB431542
-
CHIR99021
-
Sonic Hedgehog (SHH), C25II
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Glial Cell-Derived Neurotrophic Factor (GDNF)
-
Ascorbic Acid
-
Dibutyryl cAMP (dbcAMP)
-
Transforming Growth Factor-β3 (TGF-β3)
-
DAPT
-
Y-27632 ROCK inhibitor
-
Accutase
-
DPBS (without Mg2+ and Ca2+)
Protocol:
Day 0: Seeding of hPSCs for Differentiation
-
Coat tissue culture plates with Matrigel or Geltrex according to the manufacturer's instructions.
-
Culture hPSCs in mTeSR1 medium until they reach 70-80% confluency.
-
Dissociate hPSC colonies into single cells using Accutase.
-
Plate the single cells onto the coated plates at a density of 1-2 x 10^5 cells/cm² in mTeSR1 medium supplemented with 10 µM Y-27632 to enhance cell survival.
-
Incubate at 37°C, 5% CO2.
Day 1: Initiation of Neural Induction
-
Aspirate the plating medium.
-
Add Neural Induction Medium (Neurobasal medium supplemented with N2, B27, and L-Glutamine) containing:
-
10 µM SB431542
-
250 nM LDN-193189
-
3 µM CHIR99021
-
100 ng/mL SHH
-
-
Change the medium daily.
Days 2-3: Continued Neural Induction
-
Continue daily medium changes with the same formulation as Day 1.
Day 4: Midbrain Specification
-
Change the medium to Neural Induction Medium containing:
-
10 µM SB431542
-
250 nM LDN-193189
-
7.5 µM CHIR99021 (increased concentration)
-
100 ng/mL SHH
-
Days 5-6: Continued Midbrain Specification
-
Continue daily medium changes with the Day 4 formulation.
Day 7: Withdrawal of Initial Factors
-
Change the medium to Neural Induction Medium containing only:
-
7.5 µM CHIR99021
-
Days 8-9: Continued Patterning
-
Continue daily medium changes with the Day 7 formulation.
Day 10: Transition to Maturation Medium
-
Change the medium to mDA Maturation Medium (Neurobasal medium with B27 and L-Glutamine) supplemented with:
-
20 ng/mL BDNF
-
20 ng/mL GDNF
-
0.2 mM Ascorbic Acid
-
1 ng/mL TGF-β3
-
0.5 mM dibutyryl cAMP
-
3 µM CHIR99021
-
Day 11: Replating of Progenitors
-
Dissociate the cells using Accutase.
-
Replate the cells onto fresh Matrigel-coated plates in mDA Maturation Medium.
Day 12 onwards: Final Maturation
-
Continue to culture the cells in mDA Maturation Medium.
-
From Day 12, add DAPT to the medium to promote neuronal differentiation.
-
Change the medium every 2-3 days.
-
Mature mDA neurons can be expected from Day 25 onwards and can be identified by the expression of markers such as Tyrosine Hydroxylase (TH), FOXA2, and LMX1A.
Caption: Experimental Workflow for mDA Neuron Generation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Neural Induction Efficiency | Suboptimal dual SMAD inhibition | Confirm the activity and concentration of LDN-193189 and SB431542. Ensure they are fresh. |
| Poor Midbrain Progenitor Yield | Incorrect patterning cue concentration | Titrate the concentration of CHIR99021 and SHH/Purmorphamine as this can be cell line dependent. |
| Low Cell Viability After Replating | Dissociation-induced stress | Ensure gentle dissociation with Accutase and consider the transient use of a ROCK inhibitor (Y-27632) post-replating. |
| Limited Neurite Outgrowth | Incomplete maturation | Ensure consistent addition of neurotrophic factors (BDNF, GDNF) and ascorbic acid. Check for medium acidification. |
This comprehensive protocol provides a robust framework for the generation of midbrain dopaminergic neurons using LDN-193189. Adherence to these guidelines, with potential optimization for specific cell lines, will facilitate the production of high-purity mDA neurons for a variety of research and therapeutic applications.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. A Bone Morphogenetic Protein Signaling Inhibitor, LDN193189, Converts Ischemia-Induced Multipotent Stem Cells into Neural Stem/Progenitor Cell-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Generation of Dopaminergic Neurons - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. A protocol for the differentiation of human embryonic stem cells into midbrain dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pluripotent Stem Cell-derived Dopaminergic Neurons for Studying Developmental Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual SMAD inhibition as a versatile platform in human pluripotent stem cell–based regenerative medicine and disease modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Differentiation of Midbrain Dopaminergic Neuron: From Bench to Bedside [mdpi.com]
- 9. US20240400987A1 - Methods of in vitro differentiation of midbrain dopamine (mda) neurons - Google Patents [patents.google.com]
- 10. Multiple factors to assist human-derived induced pluripotent stem cells to efficiently differentiate into midbrain dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Midbrain dopaminergic differentiation of human pluripotent stem cells [protocols.io]
Application of LDN-193189 in Motor Neuron Differentiation from iPSCs: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of LDN-193189, a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway, in the directed differentiation of induced pluripotent stem cells (iPSCs) into motor neurons. This guide includes detailed application notes, comparative data on differentiation efficiency, and step-by-step experimental protocols.
Introduction
The generation of motor neurons from patient-derived iPSCs is a powerful tool for modeling neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and for developing novel therapeutic strategies. A critical step in this process is the efficient neural induction of iPSCs, which mimics the early stages of embryonic development. The BMP signaling pathway plays a crucial role in specifying cell fate, and its inhibition is essential for directing pluripotent stem cells towards a neural lineage.
LDN-193189 is a derivative of Dorsomorphin and acts as a highly selective inhibitor of BMP type I receptors ALK2 and ALK3[1]. By blocking the BMP signaling cascade, LDN-193189 effectively promotes the differentiation of iPSCs into neural progenitor cells (NPCs), which can then be further specified into motor neurons. This is often achieved through a strategy known as dual SMAD inhibition, where LDN-193189 is used in combination with an inhibitor of the TGF-β pathway, such as SB431542[2].
Mechanism of Action: BMP Pathway Inhibition
LDN-193189 specifically targets and inhibits the kinase activity of BMP type I receptors, primarily ALK2 and ALK3. This inhibition prevents the phosphorylation and activation of downstream SMAD proteins (Smad1/5/8). In the absence of activated SMADs, the cellular machinery is geared towards a neural fate, preventing differentiation into alternative lineages such as mesoderm and endoderm.
Quantitative Data on Differentiation Efficiency
The use of LDN-193189, typically as part of a dual SMAD inhibition cocktail, significantly enhances the efficiency of motor neuron differentiation from iPSCs. The following table summarizes quantitative data from various studies.
| Protocol Component(s) | iPSC Line(s) | Duration of Treatment | Differentiation Efficiency (Marker) | Reference |
| LDN-193189, SB431542, CHIR99021 | 201B7 | 14 days (EB formation) | ~49% HB9+, ~48% ISL-1+ | [3] |
| LDN-193189, SB431542, CHIR99021 | Multiple control and ALS lines | 6 days (Stage 1) | Not explicitly quantified for this stage | [4] |
| LDN-193189, SB431542 | hESCs and hiPSCs | 18 days | Highly efficient generation of NPCs | [5] |
| Dorsomorphin (related compound), SB431542 | Multiple iPSC lines | 7 days | Not explicitly quantified, but successful neuralization | [6] |
Experimental Protocols
This section provides a generalized protocol for the differentiation of iPSCs into motor neurons using LDN-193189. It is crucial to optimize concentrations and timings for specific iPSC lines.
I. Neural Induction of iPSCs (Formation of Neural Progenitor Cells)
This initial stage involves directing the iPSCs towards a neural fate using dual SMAD inhibition.
Materials:
-
iPSCs cultured on Matrigel-coated plates
-
Neural Induction Medium (NIM)
-
LDN-193189 (stock solution in DMSO)
-
SB431542 (stock solution in DMSO)
-
CHIR99021 (optional, for enhancing neuralization)
-
Accutase
Protocol:
-
Culture iPSCs to 80-90% confluency.
-
Aspirate the culture medium and wash the cells once with DPBS.
-
Add Neural Induction Medium supplemented with LDN-193189 (typically 100 nM - 500 nM) and SB431542 (typically 10 µM). Some protocols also include a GSK-3 inhibitor like CHIR99021 (typically 3 µM)[4][6].
-
Culture the cells for 5-7 days, changing the medium daily. During this time, the morphology of the cells will change, and neural rosettes may become visible.
-
On day 6 or 7, dissociate the neural rosettes into single cells using Accutase.
II. Motor Neuron Progenitor Specification
In this stage, the newly formed NPCs are patterned towards a caudal and ventral fate to become motor neuron progenitors (MNPs).
Materials:
-
Neural Progenitor Cells (from Part I)
-
Motor Neuron Progenitor Medium (MNPM)
-
Retinoic Acid (RA)
-
Sonic Hedgehog (SHH) or Smoothened Agonist (SAG)
Protocol:
-
Plate the single NPCs onto Matrigel-coated plates at a desired density in Motor Neuron Progenitor Medium.
-
Supplement the MNPM with Retinoic Acid (typically 0.1 µM - 1 µM) and a Sonic Hedgehog signaling agonist, such as recombinant SHH protein (100-500 ng/mL) or a small molecule agonist like SAG (0.1 µM - 1 µM)[4].
-
Culture the cells for another 5-7 days, with daily medium changes.
III. Motor Neuron Maturation
The final stage involves the terminal differentiation and maturation of the MNPs into functional motor neurons.
Materials:
-
Motor Neuron Progenitors (from Part II)
-
Motor Neuron Maturation Medium (MNMM)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Glial cell line-Derived Neurotrophic Factor (GDNF)
-
Ciliary Neurotrophic Factor (CNTF)
-
N-acetylcysteine (NAC)
Protocol:
-
Dissociate the motor neuron progenitors and re-plate them onto new Matrigel-coated plates in Motor Neuron Maturation Medium.
-
Supplement the MNMM with a cocktail of neurotrophic factors, typically including BDNF (10-20 ng/mL), GDNF (10-20 ng/mL), and CNTF (10-20 ng/mL), along with an antioxidant like N-acetylcysteine (NAC) to promote survival and maturation.
-
Culture the cells for at least 7-14 days, or longer for more mature phenotypes, with medium changes every 2-3 days. The cells will develop characteristic motor neuron morphology with long axons.
Conclusion
LDN-193189 is an indispensable tool for the efficient generation of motor neurons from iPSCs. Its potent and selective inhibition of the BMP signaling pathway provides a robust method for neural induction. By following a step-wise differentiation protocol that mimics embryonic development, researchers can reliably produce populations of motor neurons for disease modeling, drug screening, and regenerative medicine research. The protocols and data presented here serve as a valuable resource for scientists working in these fields.
References
- 1. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress and challenges in directing the differentiation of human iPSCs into spinal motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid, efficient, and simple motor neuron differentiation from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Large-scale differentiation of iPSC-derived motor neurons from ALS and control subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
Application Notes and Protocols for LDN-193189 in Fibrodysplasia Ossificans Progressiva (FOP) Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fibrodysplasia Ossificans Progressiva (FOP) is a rare and disabling genetic disorder characterized by progressive heterotopic ossification (HO), the formation of bone in soft and connective tissues.[1][2] The disease is caused by a recurrent activating mutation (R206H) in the gene encoding Activin A receptor type I (ACVR1), also known as Activin-like kinase 2 (ALK2), a bone morphogenetic protein (BMP) type I receptor.[1][2] This mutation leads to dysregulated BMP signaling, a key pathway in bone formation. LDN-193189 is a potent, selective, small-molecule inhibitor of BMP type I receptor kinases, including ALK2.[3] These application notes provide a comprehensive overview and detailed protocols for utilizing LDN-193189 as a tool to investigate the pathogenesis of FOP and to evaluate potential therapeutic strategies.
Mechanism of Action
LDN-193189 is a derivative of dorsomorphin with improved potency and selectivity for BMP type I receptors (ALK1, ALK2, ALK3, and ALK6).[3][4] It functions as an ATP-competitive inhibitor of the ALK2 kinase domain, thereby blocking the phosphorylation of downstream signaling mediators, SMAD1, SMAD5, and SMAD8.[3][5] This inhibition effectively attenuates the excessive BMP signaling characteristic of FOP.
Signaling Pathway of LDN-193189 in FOP
Caption: BMP signaling pathway in FOP and the inhibitory action of LDN-193189.
Quantitative Data
The following tables summarize the key quantitative data for LDN-193189 in the context of FOP research.
Table 1: In Vitro Inhibitory Activity of LDN-193189
| Target | Assay | IC50 (nM) | Cell Line | Reference |
| ALK2 | Transcriptional Activity | 5 | C2C12 | [3][6] |
| ALK3 | Transcriptional Activity | 30 | C2C12 | [3][6] |
| ALK1 | Kinase Activity | 0.8 | - | [4] |
| ALK6 | Kinase Activity | 16.7 | - | [4] |
| BMP4-mediated Smad1/5/8 phosphorylation | Western Blot | 5 | - | [3] |
| TGF-β signaling | - | ≥ 1,000 | - | [3] |
Table 2: In Vivo Efficacy of LDN-193189 in a Mouse Model of FOP
| Animal Model | Dosing Regimen | Outcome Measure | Result | Reference |
| Conditional caALK2-transgenic mice | 3 mg/kg, i.p., every 12 hours | Ectopic ossification | Significant reduction | [3] |
| Conditional caALK2-transgenic mice | 3 mg/kg, i.p., every 12 hours | Passive range of motion in ankle joint | Significant rescue of function | [3] |
| Conditional caALK2-transgenic mice | 3 mg/kg, i.p., every 12 hours | Nuclear p-Smad1/5/8 and Runx2 expression | Diminished | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Inhibition of BMP-induced Alkaline Phosphatase Activity
Objective: To assess the inhibitory effect of LDN-193189 on BMP-induced osteoblast differentiation in vitro.
Materials:
-
C2C12 myoblast cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Recombinant human BMP4
-
LDN-193189 (stock solution in DMSO)
-
Alkaline phosphatase (ALP) assay kit
-
96-well plates
Procedure:
-
Seed C2C12 cells in 96-well plates at a density of 5 x 10³ cells/well in DMEM supplemented with 10% FBS.
-
Allow cells to adhere and grow for 24 hours.
-
Starve the cells in serum-free DMEM for 4-6 hours.
-
Treat the cells with varying concentrations of LDN-193189 (e.g., 0.1 nM to 1 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with a final concentration of 50 ng/mL recombinant human BMP4.
-
Incubate the plates for 72 hours.
-
Lyse the cells and measure ALP activity according to the manufacturer's instructions of the ALP assay kit.
-
Normalize ALP activity to total protein content.
Experimental Workflow for In Vitro ALP Assay
Caption: Workflow for assessing LDN-193189's effect on ALP activity.
Protocol 2: In Vivo Inhibition of Heterotopic Ossification in a Mouse Model
Objective: To evaluate the efficacy of LDN-193189 in preventing heterotopic ossification in a genetically engineered mouse model of FOP.
Animal Model:
-
Conditional constitutively active ALK2 (caALK2) transgenic mice.
Materials:
-
LDN-193189
-
Vehicle solution (e.g., 2% (wt/vol) (2-hydroxypropyl)-β-cyclodextrin in PBS)
-
Adenovirus expressing Cre recombinase (Ad.Cre)
-
Micro-computed tomography (µCT) scanner
Procedure:
-
At postnatal day 7 (P7), inject Ad.Cre intramuscularly into the hindlimb of conditional caALK2-transgenic mice to induce localized expression of the mutant ALK2.
-
Randomly assign mice to two groups: treatment and vehicle control.
-
Administer LDN-193189 (3 mg/kg) or vehicle intraperitoneally (i.p.) every 12 hours, starting from the day of Ad.Cre injection.
-
Monitor the mice for signs of ectopic bone formation, such as reduced mobility and abnormal posture.
-
At a predetermined endpoint (e.g., postnatal day 30), euthanize the mice.
-
Dissect the hindlimbs and perform µCT imaging to visualize and quantify the volume of heterotopic bone.
-
Perform histological analysis on decalcified tissue sections to assess cartilage and bone formation.
In Vivo Experimental Workflow
Caption: Workflow for in vivo evaluation of LDN-193189 in a FOP mouse model.
Protocol 3: Western Blot for Phospho-SMAD1/5/8
Objective: To determine the effect of LDN-193189 on BMP-induced SMAD1/5/8 phosphorylation.
Materials:
-
Cell line (e.g., C2C12 or FOP patient-derived cells)
-
Recombinant human BMP4
-
LDN-193189
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, anti-GAPDH or β-tubulin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and grow to 80-90% confluency.
-
Serum starve cells for 4-6 hours.
-
Pre-treat with LDN-193189 or vehicle for 1 hour.
-
Stimulate with BMP4 for 30-60 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody against phospho-SMAD1/5/8 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total SMAD1 and a loading control (GAPDH or β-tubulin).
Safety and Selectivity Considerations
While LDN-193189 is more selective than its parent compound, dorsomorphin, it is important to note that it is not entirely specific for ALK2 and also inhibits other BMP type I receptors (ALK1, ALK3, ALK6).[1] This lack of complete specificity could lead to off-target effects, especially in long-term in vivo studies. Researchers should consider including appropriate controls to assess potential side effects. Newer generations of ALK2 inhibitors with improved selectivity are also being developed.[1]
Conclusion
LDN-193189 is a valuable pharmacological tool for the study of FOP. Its ability to potently and selectively inhibit the dysregulated BMP signaling pathway allows for the investigation of disease mechanisms and the preclinical evaluation of potential therapeutic interventions. The protocols and data presented here provide a foundation for researchers to effectively utilize LDN-193189 in their FOP-related studies.
References
- 1. Recent progress in drug development for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibrodysplasia ossificans progressiva: Basic understanding and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BMP type I receptor inhibition reduces heterotopic ossification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting LDN-193189 Dihydrochloride Inhibition of BMP Signaling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with LDN-193189 dihydrochloride failing to inhibit Bone Morphogenetic Protein (BMP) signaling in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: LDN-193189 is a potent and selective small molecule inhibitor of the BMP signaling pathway.[1][2][3] It functions by targeting the ATP-binding pocket of the intracellular kinase domain of BMP type I receptors, specifically ALK1, ALK2, ALK3, and ALK6.[1][3][4][5] This inhibition prevents the phosphorylation of downstream mediators Smad1, Smad5, and Smad8, thereby blocking the canonical BMP signaling cascade that leads to target gene transcription.[4][6][7]
Q2: My this compound is not inhibiting BMP signaling. What are the initial checks I should perform?
A2: When you observe a lack of inhibition, it is crucial to first verify the basics of your experimental setup. Start by confirming the correct preparation of your this compound stock solution, ensuring it is fully dissolved and stored correctly.[2][8] Check for any signs of precipitation in your stock or working solutions.[9] It is also important to verify the integrity of your cell line and ensure that the BMP signaling pathway is active and responsive in your specific cellular model. Finally, double-check all calculations for dilutions and treatment concentrations.
Q3: What are the optimal storage conditions for this compound?
A3: this compound powder is stable for at least two years when stored at -20°C.[8] Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -20°C for long-term use to avoid repeated freeze-thaw cycles.[3][8] For short-term storage, a dissolved solution can be kept at 4°C for up to one month.[8] It is also recommended to protect the compound from light.[2][8]
Q4: Could solubility issues be the reason for the lack of inhibition?
A4: Yes, poor solubility can significantly impact the efficacy of LDN-193189. The freebase form of LDN-193189 has poor water solubility.[4][10] The dihydrochloride salt form is more water-soluble.[4][11] However, it is still recommended to prepare a high-concentration stock solution in an organic solvent like DMSO.[2][8][12] When diluting the stock into your aqueous experimental medium, ensure the final DMSO concentration is low (typically <0.1-0.5%) to avoid solvent-induced artifacts and compound precipitation.[3][12] Visual inspection for any precipitate after dilution is crucial.[12]
Q5: Are there any known off-target effects of LDN-193189 that I should be aware of?
A5: While LDN-193189 is highly selective for BMP receptors over TGF-β receptors (over 200-fold selectivity), it can inhibit other kinases at higher concentrations.[4][5][13] It is important to use the lowest effective concentration to minimize potential off-target effects. One study noted that LDN-193189 can potently inhibit a number of other protein kinases at concentrations sufficient to inhibit ALK2/3, so its use as a selective BMP-pathway inhibitor should be considered cautiously.[14]
Troubleshooting Guide
If you are experiencing a lack of BMP signaling inhibition with this compound, follow this step-by-step troubleshooting guide.
Problem 1: No inhibition of Smad1/5/8 phosphorylation.
| Possible Cause | Troubleshooting Step |
| Incorrect Compound Concentration | Verify calculations for stock solution and final working concentration. Perform a dose-response experiment to determine the optimal concentration for your cell type and experimental conditions. |
| Compound Degradation | Ensure proper storage of both powder and stock solutions (-20°C, protected from light).[2][8] Prepare fresh dilutions from a new aliquot for each experiment. |
| Solubility Issues | Visually inspect for precipitation after diluting the DMSO stock in aqueous media. Consider using sonication or gentle warming (to 37°C) to aid dissolution of the stock.[3] Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).[3] |
| Inactive BMP Pathway | Confirm that your cells are responsive to BMP ligands by including a positive control (BMP treatment alone) and assessing the baseline level of phosphorylated Smad1/5/8. |
| Cell Culture Conditions | Ensure optimal cell density and health. High cell density or unhealthy cells may exhibit altered signaling responses. |
| Assay-Specific Issues (e.g., Western Blot) | Optimize your Western blot protocol, including antibody concentrations and incubation times. Ensure the quality of your phospho-Smad1/5/8 antibody. |
Problem 2: Inconsistent or partial inhibition.
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | Perform a time-course experiment to determine the optimal pre-incubation time with LDN-193189 before BMP ligand stimulation. |
| Compound Adsorption to Plastics | Consider using low-adhesion polypropylene tubes for storing and diluting the compound.[9] |
| Presence of Antagonists in Serum | If using serum-containing media, be aware that it may contain factors that can interfere with BMP signaling. Consider reducing the serum concentration or using a serum-free medium for the duration of the treatment. |
| Cell Line Variability | Different cell lines may exhibit varying sensitivities to LDN-193189. It is important to empirically determine the effective concentration for your specific cell line.[4] |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of LDN-193189 from various sources. These values can serve as a starting point for optimizing your experimental conditions.
| Target | Assay Type | Cell Line/System | IC50 | Reference |
| ALK1 | Kinase Assay | In vitro | 0.8 nM | [4][5][15] |
| ALK2 | Kinase Assay | In vitro | 0.8 nM | [4][5][15] |
| ALK3 | Kinase Assay | In vitro | 5.3 nM | [4][5][15] |
| ALK6 | Kinase Assay | In vitro | 16.7 nM | [4][5] |
| BMP4-mediated Smad1/5/8 phosphorylation | Cellular Assay | C2C12 cells | 5 nM | [4] |
| ALK2 Transcriptional Activity | Cellular Assay | C2C12 cells | 5 nM | [4][5][16] |
| ALK3 Transcriptional Activity | Cellular Assay | C2C12 cells | 30 nM | [4][5][16] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of powder in DMSO. For example, for 1 mg of this compound (MW: 479.4 g/mol ), add 208.6 µL of DMSO.
-
Vortex thoroughly for several minutes to ensure complete dissolution. Gentle warming to 37°C or sonication can aid in solubilization.[3]
-
Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Western Blot for Phosphorylated Smad1/5/8
-
Cell Seeding and Treatment:
-
Seed your cells of interest in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
The following day, replace the medium with low-serum or serum-free medium for at least 4 hours to reduce basal signaling.
-
Pre-treat the cells with a range of concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or a vehicle control (DMSO at the same final concentration) for 1-2 hours.
-
Stimulate the cells with a pre-determined optimal concentration of a BMP ligand (e.g., 50 ng/mL BMP4) for 30-60 minutes. Include an unstimulated control group.
-
-
Protein Extraction:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated Smad1/5/8 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total Smad1/5 or a housekeeping protein like GAPDH or β-actin.
-
Visualizations
Caption: Canonical BMP signaling pathway and the inhibitory action of LDN-193189.
Caption: Troubleshooting workflow for LDN-193189 not inhibiting BMP signaling.
Caption: Logical relationships of potential issues leading to lack of inhibition.
References
- 1. stemcell.com [stemcell.com]
- 2. reagentsdirect.com [reagentsdirect.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LDN-193189 - Small Molecules Products StemRD [stemrd.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. LDN-193189 2HCl | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 12. benchchem.com [benchchem.com]
- 13. rndsystems.com [rndsystems.com]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. LDN193189 (HCl) | Small Molecules | BMP inhibitor in tetrahydrochloride form [captivatebio.com]
- 16. medchemexpress.com [medchemexpress.com]
issues with LDN-193189 dihydrochloride solubility and stability.
Welcome to the technical support center for LDN-193189 dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1] The dihydrochloride salt form enhances its solubility. It primarily functions by inhibiting the BMP type I receptors ALK2 (Activin A receptor type I) and ALK3 (BMP receptor type IA), with IC50 values of 5 nM and 30 nM, respectively.[2][3] This inhibition prevents the phosphorylation of downstream signaling molecules Smad1, Smad5, and Smad8, effectively blocking the BMP signaling cascade.[2][3][4] LDN-193189 exhibits over 200-fold selectivity for BMP signaling compared to the TGF-β signaling pathway.
Q2: What is the difference between LDN-193189 and this compound?
The primary difference lies in their solubility. The free base form of LDN-193189 has poor solubility in aqueous solutions and even in DMSO.[5][6] The dihydrochloride salt is significantly more soluble in water and other aqueous buffers, making it the recommended choice for most in vitro and cell-based assays.[5]
Q3: How should I store this compound powder and stock solutions?
Proper storage is critical to maintain the stability and activity of the compound.
-
Powder: The solid form should be stored at -20°C, protected from light.[2][7] For long-term storage, using a desiccant is also recommended.[8] Under these conditions, the powder is stable for at least four years.[9]
-
Stock Solutions: After reconstitution, aliquots of the stock solution should be stored at -20°C or -80°C.[2][5] It is crucial to avoid repeated freeze-thaw cycles.[2][7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
Issue 1: Difficulty Dissolving the Compound
If you observe that the this compound powder is not fully dissolving, consider the following steps:
-
Solvent Choice: While the dihydrochloride form is water-soluble, DMSO is also a common solvent for preparing high-concentration stock solutions.[8] Ensure you are using a high-quality, anhydrous (fresh) DMSO, as moisture-absorbing DMSO can reduce solubility.[5]
-
Warming: Gently warm the solution to 37°C for 3-5 minutes.[2][3] This can significantly improve solubilization.
-
Mechanical Agitation: Vortexing or sonication can also aid in dissolving the compound.[7]
-
Inert Gas: When preparing stock solutions in organic solvents, it is good practice to purge the solvent with an inert gas.[9]
Issue 2: Precipitation in Cell Culture Media
Precipitation upon dilution of the DMSO stock solution into aqueous cell culture media is a common problem.[10]
-
Pre-warm the Media: To prevent precipitation, always pre-warm the cell culture media to 37°C before adding the reconstituted compound.[2][3]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically not exceeding 0.1% to 0.5%, to avoid cellular toxicity and solubility issues.[2][7]
-
Filtration: After adding the compound to your media, mix thoroughly and filter the supplemented media through a 0.2 µM low-protein binding filter.[2][3]
Issue 3: Inconsistent Experimental Results
Inconsistent results may be linked to the stability of the compound in solution.
-
Freshly Prepared Solutions: It is highly recommended to prepare stock solutions fresh before use.[7][8]
-
Aqueous Solution Storage: Aqueous solutions of this compound are not recommended for storage for more than one day.[9]
-
Avoid Freeze-Thaw Cycles: Aliquot stock solutions into working volumes to avoid repeated freezing and thawing, which can degrade the compound.[2][7][8]
Quantitative Data Summary
The following tables provide a summary of the solubility and stability data for this compound.
Table 1: Solubility of this compound
| Solvent | Solubility | Source |
| Water | ≤ 50 mM | [8] |
| DMSO | ≤ 20 mM | [8] |
| Dimethyl formamide | ~1 mg/ml | [9] |
Table 2: Stability of this compound
| Form | Storage Condition | Stability Period | Source |
| Powder | -20°C, protected from light | ≥ 4 years | [9] |
| Stock Solution in DMSO | -20°C | 1 month | [5][11] |
| Stock Solution in DMSO | -80°C | 1 year | [5] |
| Aqueous Solution | Room Temperature | Not recommended for > 1 day | [9] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Reconstitution: To prepare a 10 mM stock solution from 10 mg of the compound (MW: 479.4 g/mol ), add 2.09 mL of high-quality, anhydrous DMSO to the vial.[8]
-
Dissolution: If the compound does not dissolve completely, gently warm the vial at 37°C for 3-5 minutes and vortex or sonicate until the solution is clear.[2][3]
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2][8]
Protocol for Use in Cell Culture
-
Thawing: Thaw an aliquot of the this compound stock solution at 37°C as needed.[2]
-
Media Preparation: Pre-warm the desired volume of cell culture media to 37°C.[2][3]
-
Dilution: Add the required volume of the stock solution to the pre-warmed media to achieve the final desired concentration. Ensure the final DMSO concentration remains below 0.5%.[2]
-
Mixing and Filtration: Mix the supplemented media well and filter it through a 0.2 µM low-protein binding sterile filter before adding it to your cells.[2][3]
Visualizations
References
- 1. stemcell.com [stemcell.com]
- 2. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. cellagentech.com [cellagentech.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. medchemexpress.com [medchemexpress.com]
optimizing LDN-193189 dihydrochloride concentration for stem cell differentiation
Welcome to the technical support center for LDN-193189 dihydrochloride. This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice to effectively use this potent BMP signaling inhibitor for stem cell differentiation.
Frequently Asked Questions (FAQs)
Q1: What is LDN-193189 and how does it work?
LDN-193189 is a highly potent, cell-permeable small molecule that selectively inhibits the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3] It is a derivative of Dorsomorphin but is typically used at concentrations approximately 100 times lower.[1][4][5]
Its primary mechanism of action is the inhibition of the BMP type I receptors ALK1, ALK2, ALK3, and ALK6.[1][2][6][7] By blocking these receptors, LDN-193189 prevents the phosphorylation of the downstream signaling proteins Smad1, Smad5, and Smad8, which are crucial for initiating the BMP-driven gene transcription that leads to the differentiation of stem cells into various lineages.[8][9][10][11] This targeted inhibition allows for precise control over cell fate decisions during differentiation protocols.
Q2: What is the optimal concentration of LDN-193189 for my experiment?
The optimal concentration is highly dependent on the cell type and the desired differentiation lineage. A titration experiment is always recommended. However, based on published literature, concentrations can range from 0.1 nM to 1 µM.[10][12]
High concentrations (e.g., 1000 nM or 1 µM) have been reported to be cytotoxic to some cell types, such as bone marrow-derived stromal cells (BMSCs).[12] No acute cytotoxicity was observed in mouse embryonic stem cells with exposures up to 1 µM for 6 hours.[10][11]
The following table summarizes the inhibitory concentrations (IC₅₀) and typical working concentrations for various applications.
| Parameter | Target / Application | Concentration | Reference |
| IC₅₀ | ALK1 (BMP Type I Receptor) | 0.8 nM | [1][2][6][7] |
| IC₅₀ | ALK2 (BMP Type I Receptor) | 0.8 - 5 nM | [1][2][3][6][7] |
| IC₅₀ | ALK3 (BMP Type I Receptor) | 5.3 - 30 nM | [1][2][3][6][7] |
| IC₅₀ | ALK6 (BMP Type I Receptor) | 16.7 nM | [1][2][6][7] |
| Working Conc. | BMSC Osteogenic Differentiation (Inhibition) | ≥100 nM | [12] |
| Working Conc. | C2C12 Cell Signaling Inhibition | 0.5 µM (500 nM) | [8] |
| Working Conc. | General Stem Cell Differentiation | 1 nM - 1 µM | [10][11] |
| Working Conc. | Neural Induction from PSCs | 100 - 500 nM | [3] |
Q3: How do I prepare and store this compound?
This compound has poor solubility in aqueous solutions but is soluble in DMSO.[2][9]
Stock Solution Preparation (10 mM in DMSO):
-
This compound is typically supplied as a yellow powder.[9][10]
-
To create a 10 mM stock solution, reconstitute the contents of a 10 mg vial by adding 2.26 mL of fresh, high-quality DMSO.[9][11]
-
If a precipitate is observed, gently warm the solution to 37°C for 2-5 minutes and vortex to ensure it is fully dissolved.[5][9][11]
-
Once dissolved, aliquot the stock solution into smaller, working volumes in sterile microcentrifuge tubes.
-
Store the powder at 4°C, protected from light.[9][10] Following reconstitution, store the DMSO stock solution aliquots at -20°C.[4][9][10] Stock solutions are generally stable for up to 6 months.[9][11] Avoid repeated freeze-thaw cycles.[4][5]
Working Solution Preparation:
-
Before use, warm your cell culture medium to 37°C.
-
Thaw an aliquot of the LDN-193189 stock solution.
-
Dilute the stock solution directly into the pre-warmed medium to achieve the final desired concentration. Mix thoroughly.
-
It is recommended to filter-sterilize the final medium containing the compound using a 0.2 µM low-protein binding filter.[9][11]
-
Crucially, ensure the final DMSO concentration in your culture medium does not exceed 0.1%, as higher concentrations can be toxic to cells. [4][5]
Troubleshooting Guide
Problem 1: My cells are dying or showing signs of toxicity after treatment.
-
Cause: The concentration of LDN-193189 may be too high for your specific cell type. For some cells, concentrations of 1 µM (1000 nM) can be cytotoxic.[12]
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration for your cells. Start with a lower range (e.g., 10-100 nM) and titrate up.
-
Cause: The final concentration of the solvent (DMSO) in the cell culture medium is too high.
-
Solution: Always ensure the final DMSO concentration is kept below 0.1%.[4][5] Recalculate your dilutions to ensure you are not exceeding this limit.
-
Cause: The compound was not fully dissolved in the stock solution, leading to "hot spots" of high concentration in the culture.
-
Solution: Ensure your DMSO stock is fully dissolved before adding it to the medium. If needed, warm it to 37°C for a few minutes.[9][11]
Problem 2: I am not observing the expected differentiation or inhibition of BMP signaling.
-
Cause: The concentration of LDN-193189 is too low to effectively inhibit the BMP pathway in your system.
-
Solution: Increase the concentration of LDN-193189 in a stepwise manner. Refer to the concentration table above for typical ranges used in similar applications.
-
Cause: The compound has degraded due to improper storage.
-
Solution: Prepare a fresh stock solution from the powder. Ensure stock solutions are stored at -20°C in aliquots to avoid multiple freeze-thaw cycles.[4][9]
-
Cause: The timing or duration of the treatment is not optimal for the desired differentiation outcome.
-
Solution: Review published protocols for your target lineage. The timing of BMP inhibition is often critical in developmental processes. Adjust the treatment window accordingly.
-
Cause: The intrinsic BMP signaling in your specific cell line or culture conditions is stronger than anticipated.
-
Solution: Verify the baseline BMP pathway activation in your cells (e.g., via Western blot for p-Smad1/5/8). You may need a higher concentration of LDN-193189 to achieve sufficient inhibition.
Experimental Protocols
Protocol: General Workflow for Stem Cell Differentiation Using LDN-193189
This protocol provides a general framework. Specific cell densities, media formulations, and timings must be optimized for your particular cell type and desired outcome.
-
Cell Seeding: Plate pluripotent stem cells (or other stem cells) onto an appropriate culture surface (e.g., Matrigel, Geltrex) in maintenance medium.
-
Cell Growth: Culture the cells until they reach the optimal confluency for differentiation, as determined by your specific protocol.
-
Initiate Differentiation: Aspirate the maintenance medium and replace it with the appropriate differentiation basal medium supplemented with LDN-193189 at the desired final concentration. Often, LDN-193189 is used in combination with other small molecules or growth factors (e.g., with SB431542 for neural induction).[3]
-
Incubation and Media Changes: Incubate the cells under appropriate conditions (e.g., 37°C, 5% CO₂). Perform media changes as required by your protocol, ensuring that fresh medium always contains the correct concentration of LDN-193189. The duration of treatment can vary from a few days to several weeks.
-
Analysis: At the end of the differentiation protocol, harvest the cells and analyze them for the expression of lineage-specific markers using techniques such as qPCR, immunocytochemistry, or flow cytometry to confirm successful differentiation.
References
- 1. stemcell.com [stemcell.com]
- 2. selleckchem.com [selleckchem.com]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. LDN193189 GMP | LDN193189 (DM-3189) | ALK2/3 Inhibitor | Small Molecules | Captivate Bio [captivatebio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. reprocell.com [reprocell.com]
- 11. store.reprocell.com [store.reprocell.com]
- 12. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LDN-193189 Dihydrochloride In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with guidance on using LDN-193189 dihydrochloride in vitro, with a focus on avoiding potential cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] It specifically targets the BMP type I receptors ALK1, ALK2, ALK3, and ALK6, thereby preventing the phosphorylation of downstream mediators Smad1, Smad5, and Smad8.[3] This blockade of the canonical BMP signaling pathway is crucial for its activity in various applications, including the directed differentiation of pluripotent stem cells and cancer research.[1][2]
Q2: At what concentration does this compound typically become cytotoxic?
The cytotoxic concentration of LDN-193189 can vary depending on the cell type and culture conditions (e.g., 2D vs. 3D culture). While effective concentrations for BMP pathway inhibition are in the low nanomolar range (IC50 values for ALK2 and ALK3 are 5 nM and 30 nM, respectively), cytotoxic effects have been observed at higher concentrations.[4] For instance, a concentration of 1,000 nM (1 µM) was found to be cytotoxic to human bone marrow stromal cells in 3D microtissue cultures, leading to reductions in microtissue size, glycosaminoglycan (GAG) content, and DNA content.[5] The same study noted a significant drop in cell viability at 1,000 nM in 2D adipogenic cultures.[5] However, in 2D osteogenic induction cultures, no significant cytotoxicity was observed up to 1,000 nM over 9 days, as measured by an alamarBlue assay.[5] It is therefore crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental setup.
Q3: What are the visual signs of cytotoxicity in cell culture when using LDN-193189?
Visual signs of cytotoxicity can include:
-
Changes in cell morphology: Cells may appear rounded, shrunken, or detached from the culture surface.
-
Reduced cell density: A noticeable decrease in the number of cells compared to control wells.
-
Presence of cellular debris: An increase in floating dead cells and fragments in the culture medium.
-
Vacuolization: The appearance of large vacuoles in the cytoplasm.
-
Loss of confluence: A disruption of the cell monolayer.
Q4: How should I prepare and store a stock solution of this compound?
This compound is soluble in water and DMSO.[2][6] For a 10 mM stock solution, you can reconstitute the appropriate amount of powder in sterile DMSO or water.[3][6][7] If using DMSO, it is recommended to warm the solution to 37°C for 3-5 minutes to aid dissolution.[3][7] Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[3][7] When diluting the stock solution into your cell culture medium, ensure the final concentration of DMSO is low (typically below 0.1% to 0.5%) to prevent solvent-induced cytotoxicity.[2][3] It is advisable to pre-warm the cell culture medium before adding the reconstituted compound to avoid precipitation.[3]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Expected Effective Concentrations
| Possible Cause | Troubleshooting Steps |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to chemical compounds. Perform a dose-response experiment over a wide range of LDN-193189 concentrations to determine the EC50 for BMP inhibition and the CC50 (cytotoxic concentration 50%) for your specific cell line. |
| Solvent Toxicity | The solvent used to dissolve LDN-193189 (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration in your culture medium is non-toxic (typically <0.1% for DMSO).[2] Always include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) in your experiments. |
| Compound Precipitation | Poor solubility of the compound in the culture medium can lead to the formation of precipitates that are toxic to cells. Visually inspect the culture medium for any signs of precipitation after adding the compound. Pre-warming the medium before adding the stock solution can help.[3] |
| Incorrect Dosing | Double-check all calculations for dilutions and final concentrations. Verify the concentration of your stock solution. |
| Contamination | Check for signs of bacterial, fungal, or mycoplasma contamination in your cell culture, as this can exacerbate cytotoxic effects. |
Issue 2: Inconsistent Results Between Cytotoxicity Assays
| Possible Cause | Troubleshooting Steps |
| Different Assay Endpoints | Different cytotoxicity assays measure different cellular parameters. For example, MTT and MTS assays measure metabolic activity, while LDH release assays measure membrane integrity.[8] A compound might affect metabolism without immediately compromising membrane integrity, leading to discrepancies. |
| Assay Interference | The compound itself may interfere with the assay components. For example, a colored compound can interfere with colorimetric assays. Run appropriate controls, such as the compound in cell-free medium, to check for interference. |
| Timing of Assay | The kinetics of cell death can vary. An early marker of apoptosis might be detectable before membrane integrity is lost. Consider performing a time-course experiment to determine the optimal endpoint for your assay. |
Data Summary
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Parameter | Cell Line/System | Concentration | Effect | Reference |
| IC50 (ALK2) | Cell-free assay | 5 nM | Inhibition of ALK2 | [3] |
| IC50 (ALK3) | Cell-free assay | 30 nM | Inhibition of ALK3 | [3] |
| Cytotoxicity | Human Bone Marrow Stromal Cells (3D culture) | 1,000 nM | Reduced microtissue diameter, GAG content, and DNA content | [5] |
| Cytotoxicity | Human Bone Marrow Stromal Cells (2D adipogenic culture) | 1,000 nM | Sharp drop in cell viability | [5] |
| No Significant Cytotoxicity | Human Bone Marrow Stromal Cells (2D osteogenic culture) | up to 1,000 nM | No significant effect on cell viability over 9 days | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of LDN-193189 in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include untreated and vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9][10]
Protocol 2: Assessment of Membrane Integrity using LDH Release Assay
This protocol provides a general framework for measuring lactate dehydrogenase (LDH) release as an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
Complete cell culture medium (serum-free medium may be required for the assay)
-
LDH cytotoxicity assay kit (commercially available)
-
Lysis buffer (provided in the kit or 10X Triton X-100)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and a no-cell control (medium only).
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically up to 30 minutes), protected from light.
-
Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Visualizations
References
- 1. stemcell.com [stemcell.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LDN 193189 dihydrochloride | BMP and Other Activin Receptors | Tocris Bioscience [tocris.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
inconsistent results with LDN-193189 dihydrochloride in experiments
Welcome to the technical support center for LDN-193189 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies encountered during experimentation with this potent BMP signaling inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3] It specifically targets the ATP-binding site of the intracellular kinase domain of BMP type I receptors, thereby preventing the phosphorylation of downstream SMAD proteins (Smad1/5/8).[4] This blockade of SMAD phosphorylation inhibits the transduction of the BMP signal.
Q2: Which specific receptors does this compound inhibit?
This compound shows high potency against ALK1, ALK2, and ALK3, and to a lesser extent, ALK6.[1][3] It exhibits significantly lower activity against other TGF-β superfamily receptors like ALK4, ALK5, and ALK7, making it more selective than its predecessor, dorsomorphin.[4][5]
Q3: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in both water and DMSO.[3] For long-term storage, it is recommended to store the solid compound at -20°C, protected from light and moisture.[3] Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[3]
Q4: What is the recommended final concentration of DMSO in cell culture experiments?
To avoid potential cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept low, ideally below 0.1%.[3]
Troubleshooting Guide
Issue 1: Inconsistent or lack of BMP signaling inhibition.
Possible Cause 1: Improper handling and storage of this compound.
-
Solution: Ensure the compound is stored correctly at -20°C in a desiccated environment.[3] When preparing stock solutions, use high-quality, anhydrous DMSO. Aliquot the stock solution to minimize freeze-thaw cycles which can degrade the compound.
Possible Cause 2: Suboptimal concentration.
-
Solution: The optimal concentration of LDN-193189 can vary significantly between cell types and experimental conditions. It is crucial to perform a dose-response experiment to determine the effective concentration for your specific system. Concentrations can range from low nanomolar to micromolar, but higher concentrations (e.g., 100 nM and above) may lead to reduced efficacy or off-target effects in some cell types.[4]
Possible Cause 3: Donor-to-donor variability in primary cells.
-
Solution: When working with primary cells, such as bone marrow-derived stromal cells (BMSCs), be aware that there can be significant donor variability in the response to LDN-193189.[4] It is advisable to test the compound on cells from multiple donors to ensure the observed effect is consistent.
Issue 2: Observed cytotoxicity or unexpected cell death.
Possible Cause 1: High concentration of LDN-193189.
-
Solution: High concentrations of LDN-193189 (e.g., 1000 nM) can be cytotoxic to some cell types.[4] If you observe increased cell death, reduce the concentration of the inhibitor. A concentration titration is essential to find a balance between effective inhibition and cell viability.
Possible Cause 2: High final DMSO concentration.
-
Solution: As mentioned previously, ensure the final DMSO concentration in your culture medium is below 0.1% to avoid solvent-induced toxicity.[3]
Issue 3: High variability between experimental replicates.
Possible Cause 1: Inconsistent compound preparation.
-
Solution: Prepare a large batch of stock solution to be used across multiple experiments to ensure consistency. Ensure the stock solution is thoroughly mixed before each use.
Possible Cause 2: Fluctuations in cell culture conditions.
-
Solution: Maintain consistent cell culture practices, including cell passage number, seeding density, and media composition. Variations in these parameters can alter cellular responses to inhibitors.
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| ALK1 | 0.8 |
| ALK2 | 0.8, 5 |
| ALK3 | 5.3, 30 |
| ALK6 | 16.7 |
IC50 values can vary depending on the assay conditions.[1][6][7]
Table 2: Solubility of this compound
| Solvent | Maximum Concentration |
| Water | ≤ 50 mM |
| DMSO | ≤ 20 mM |
[3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Based on the molecular weight provided on the product's certificate of analysis (typically around 479.4 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
Protocol 2: Inhibition of BMP-induced SMAD Phosphorylation in Cell Culture
-
Plate cells at the desired density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO). Pre-incubate the cells with the inhibitor for 1-2 hours.
-
Stimulate the cells with the appropriate BMP ligand (e.g., BMP2, BMP4) for the desired time period (e.g., 30-60 minutes).
-
Lyse the cells and proceed with downstream analysis, such as Western blotting for phosphorylated SMAD1/5/8.
Visualizations
Caption: BMP signaling pathway and the inhibitory action of LDN-193189.
Caption: Troubleshooting workflow for inconsistent results with LDN-193189.
Caption: General experimental workflow for using LDN-193189.
References
- 1. stemcell.com [stemcell.com]
- 2. cellgs.com [cellgs.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reprocell LDN-193189 IN SOLUTION, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
minimizing variability in experiments with LDN-193189 dihydrochloride
Welcome to the technical support center for LDN-193189 dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability and troubleshooting common issues encountered during experiments with this potent and selective BMP signaling inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors.[1] It specifically targets Activin Receptor-Like Kinase 2 (ALK2) and ALK3, with IC50 values of 5 nM and 30 nM, respectively.[1] By inhibiting these receptors, LDN-193189 prevents the phosphorylation of downstream mediators Smad1, Smad5, and Smad8, thereby blocking BMP-induced signaling.[2][3] It exhibits over 200-fold selectivity for BMP signaling over the TGF-β signaling pathway.[4][5]
Q2: What is the difference between LDN-193189 and this compound?
This compound is the salt form of the parent compound LDN-193189. The dihydrochloride form generally offers improved solubility and stability in aqueous solutions, making it more suitable for many experimental applications.[2]
Q3: How should I store this compound?
-
Solid (Powder): Store at -20°C for long-term stability (up to 2 years).[3]
-
Stock Solutions: Prepare aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Stock solutions in DMSO are generally stable for several months at -20°C.[6][7]
Q4: In what solvents can I dissolve this compound?
This compound is soluble in both water and dimethyl sulfoxide (DMSO).[8] Solubility can vary between batches, so it is recommended to refer to the manufacturer's product data sheet for specific information. To enhance aqueous solubility, you can first dissolve the compound in a small amount of DMSO and then dilute it with your aqueous buffer or cell culture medium.[7]
Troubleshooting Guides
Inconsistent or Unexpected Results
Q: My experimental results with LDN-193189 are inconsistent. What could be the cause?
A: Inconsistent results can arise from several factors:
-
Compound Instability: LDN-193189 in solution may degrade over time, especially if not stored properly. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles by preparing aliquots.[6][8]
-
Solubility Issues: Incomplete dissolution of the compound can lead to inaccurate concentrations. Ensure the compound is fully dissolved in the solvent before further dilution. If you observe precipitation in your stock solution, gentle warming (e.g., at 37°C) may help.[6][7]
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells and may affect experimental outcomes. It is recommended to keep the final DMSO concentration in your cell culture medium below 0.1% to 0.5%.[8][9]
-
Lot-to-Lot Variability: There can be variations in purity and exact molecular weight between different manufacturing lots.[4] Always record the lot number and refer to the certificate of analysis for batch-specific information.
-
Off-Target Effects: At higher concentrations, LDN-193189 may exhibit off-target effects, including the inhibition of other kinases and the activation of non-Smad signaling pathways like p38 and Akt.[10][11] It is crucial to perform dose-response experiments to determine the optimal concentration that provides specific inhibition with minimal off-target effects.
Cell Culture Experiments
Q: I am observing cytotoxicity in my cell culture experiments with LDN-193189. How can I mitigate this?
A: Cytotoxicity can be a concern. Consider the following:
-
Optimize Concentration: Perform a dose-response experiment to identify the lowest effective concentration that inhibits BMP signaling without causing significant cell death.
-
Limit DMSO Exposure: As mentioned, ensure the final DMSO concentration in your culture medium is as low as possible (ideally ≤0.1%).[8]
-
Cell Line Sensitivity: Different cell lines may have varying sensitivities to LDN-193189 and DMSO. It may be necessary to adjust the concentration and incubation time accordingly.
Q: The inhibitory effect of LDN-193189 seems to diminish over time in my long-term cell culture experiments. Why is this happening?
A: The stability of LDN-193189 in cell culture media at 37°C can be a factor. For long-term experiments, it is advisable to replenish the medium with freshly diluted LDN-193189 every 24-48 hours to maintain a consistent inhibitory concentration.
Data Presentation
Table 1: Potency and Selectivity of this compound
| Target | IC50 (in vitro kinase assay) | IC50 (cellular assay) |
| ALK1 | 0.8 nM | Not Reported |
| ALK2 | 0.8 nM | 5 nM |
| ALK3 | 5.3 nM | 30 nM |
| ALK6 | 16.7 nM | Not Reported |
| ALK4, ALK5, ALK7 | >500 nM | Not Reported |
Data compiled from multiple sources.[1][5]
Table 2: Solubility and Storage of this compound
| Solvent | Solubility | Recommended Storage (Solid) | Recommended Storage (Solution) |
| Water | ≤ 50 mM | -20°C | Prepare fresh |
| DMSO | ≤ 20 mM | -20°C | -20°C or -80°C in aliquots |
Data compiled from multiple sources.[8]
Experimental Protocols
In Vitro Cell-Based Assay for BMP Signaling Inhibition
This protocol is a general guideline for assessing the inhibitory activity of LDN-193189 on BMP-induced signaling in a cell-based assay.
-
Cell Seeding: Plate your cells of interest (e.g., C2C12 myoblasts) in a suitable multi-well plate at a density that allows for optimal growth during the experiment.
-
Cell Starvation (Optional): Depending on the cell type and the specific pathway being investigated, you may need to serum-starve the cells for a few hours prior to treatment to reduce basal signaling.
-
Pre-treatment with LDN-193189:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in your cell culture medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 1 nM to 1 µM) to determine the optimal dose.
-
Add the LDN-193189-containing medium to the cells and incubate for a specific period (e.g., 30-60 minutes) before BMP stimulation.
-
-
BMP Stimulation:
-
Prepare a solution of a BMP ligand (e.g., BMP4) in cell culture medium at the desired concentration.
-
Add the BMP ligand to the wells containing the cells and LDN-193189.
-
-
Incubation: Incubate the cells for the desired time to allow for the activation of the signaling pathway (e.g., 30-60 minutes for phosphorylation events, or longer for gene expression changes).
-
Endpoint Analysis:
-
Western Blotting: Lyse the cells and perform Western blotting to analyze the phosphorylation status of Smad1/5/8.
-
Reporter Assay: If using a reporter cell line, measure the reporter activity (e.g., luciferase).
-
Gene Expression Analysis: Isolate RNA and perform qRT-PCR to analyze the expression of BMP target genes.
-
In Vivo Administration in a Mouse Model
This protocol provides a general guideline for the intraperitoneal administration of LDN-193189 in mice.
-
Compound Preparation:
-
Dissolve this compound in a vehicle suitable for in vivo administration. The choice of vehicle will depend on the specific experimental requirements and may include saline, PBS, or a solution containing a solubilizing agent like a small percentage of DMSO and/or Tween 80.
-
Ensure the final solution is sterile and clear.
-
-
Dosing:
-
Administration:
-
Administer the prepared LDN-193189 solution to the mice via intraperitoneal injection using appropriate techniques.
-
-
Monitoring:
-
Monitor the animals regularly for any signs of toxicity or adverse effects.
-
At the end of the experiment, collect tissues for the desired downstream analysis.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cellagentech.com [cellagentech.com]
- 4. LDN 193189 dihydrochloride | BMP and Other Activin Receptors | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. cell-systems.com [cell-systems.com]
- 10. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to ALK Inhibitors: BMP Receptor Antagonists vs. Oncogenic ALK-Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
The term "ALK inhibitor" encompasses a broad range of molecules that target different members of the Activin receptor-like kinase (ALK) family. This guide provides a comprehensive comparison of two distinct classes of ALK inhibitors: LDN-193189 dihydrochloride, a potent inhibitor of Bone Morphogenetic Protein (BMP) type I receptors, and a class of therapeutic agents designed to target the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase, a key driver in several cancers. This distinction is critical for researchers navigating the landscape of kinase inhibitors and their therapeutic applications.
Section 1: this compound - A Selective BMP Pathway Inhibitor
LDN-193189 is a small molecule inhibitor that primarily targets the BMP signaling pathway. It exerts its effects by inhibiting BMP type I receptors, specifically ALK1, ALK2, ALK3, and ALK6.[1][2][3][4][5] This inhibition prevents the phosphorylation of downstream mediators Smad1, Smad5, and Smad8, thereby blocking the BMP signaling cascade.[1][5] Due to its role in fundamental biological processes like embryonic development and tissue homeostasis, LDN-193189 is a valuable tool for studying BMP signaling and holds potential for therapeutic applications in diseases characterized by aberrant BMP pathway activation, such as fibrodysplasia ossificans progressiva.[1]
Quantitative Data: Inhibitory Activity of this compound
| Target | IC50 (nM) - Kinase Assay | IC50 (nM) - Cellular Assay (Transcriptional Activity) |
| ALK1 | 0.8[1][4][5] | - |
| ALK2 | 0.8[1][4][5] | 5[1][5] |
| ALK3 | 5.3[1][4][5] | 30[1][5] |
| ALK6 | 16.7[1][4][5] | - |
Note: IC50 values can vary slightly depending on the specific experimental conditions.
Signaling Pathway: BMP/ALK Signaling
The BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of the type I receptor (e.g., ALK1, ALK2, ALK3, ALK6), which then phosphorylates receptor-regulated SMADs (R-SMADs), primarily SMAD1, SMAD5, and SMAD8. These activated R-SMADs form a complex with a common-mediator SMAD (co-SMAD), SMAD4, and translocate to the nucleus to regulate the transcription of target genes.
Section 2: Oncogenic ALK Inhibitors - Targeted Cancer Therapy
In contrast to BMP receptor inhibitors, oncogenic ALK inhibitors are a class of drugs specifically designed to target the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase. In certain cancers, such as non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma, genetic rearrangements, mutations, or amplifications lead to the expression of constitutively active ALK fusion proteins (e.g., EML4-ALK) or mutant ALK, which drive tumor growth and survival.[6] These oncogenic ALK variants activate downstream signaling pathways, including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.
This section compares four prominent FDA-approved oncogenic ALK inhibitors: Crizotinib (1st generation), Alectinib (2nd generation), Brigatinib (2nd generation), and Lorlatinib (3rd generation).
Quantitative Data: Comparative Inhibitory Activity of Oncogenic ALK Inhibitors (IC50, nM)
| Target | Crizotinib | Alectinib | Brigatinib | Lorlatinib |
| Wild-Type ALK | 107-150.8 | 1.9-25 | 14 | - |
| ALK Resistance Mutations | ||||
| L1196M (Gatekeeper) | >1000 | 2-9 | <50 | 10-fold shift from WT |
| G1269A | >1000 | 9 | <50 | - |
| C1156Y | - | Active | <50 | - |
| F1174L | - | Active | <50 | - |
| I1171T/N/S | - | 28.4-52.5 (I1171T/N) | <50 (I1171S/T) | Potent |
| G1202R | 560 | 595 | 184 | 49.9-80 |
| V1180L | - | Resistant | <50 | - |
| L1196M/D1203N (Compound) | - | - | - | >300-fold higher than WT |
| G1202R/L1196M (Compound) | - | - | - | 2253 |
Note: This table presents a selection of key resistance mutations. The inhibitory profiles are complex and continue to be investigated. IC50 values are derived from various preclinical studies and may differ based on the assay conditions.[7][8][9][10][11][12][13][14][15][16][17][18]
Signaling Pathway: Oncogenic ALK Signaling
Oncogenic ALK fusion proteins are constitutively active, leading to autophosphorylation and the subsequent activation of multiple downstream signaling cascades that promote cell proliferation, survival, and metastasis. ALK inhibitors act by competing with ATP for the binding site in the kinase domain of ALK, thereby blocking its catalytic activity.
Section 3: Experimental Protocols
The following are generalized protocols for key experiments used to characterize ALK inhibitors. Specific details may need to be optimized for individual experimental systems.
In Vitro Kinase Assay (for IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a target kinase by 50%.
Methodology:
-
Reagent Preparation: Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT), a solution of the recombinant ALK enzyme (wild-type or mutant), a suitable kinase substrate (e.g., a synthetic peptide), and ATP.[19][20]
-
Inhibitor Dilution: Prepare serial dilutions of the ALK inhibitor in the kinase buffer or DMSO.
-
Kinase Reaction: In a microplate, combine the kinase, substrate, and inhibitor dilutions. Initiate the reaction by adding ATP. Incubate at a controlled temperature for a specific duration (e.g., 30-60 minutes).[19][20]
-
Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as radiometric assays that measure the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate, or non-radiometric methods like fluorescence/luminescence-based assays that measure ADP production (e.g., ADP-Glo™).[19][20]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[19]
Cell Proliferation Assay
Objective: To assess the effect of an inhibitor on the growth and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Seed ALK-positive cancer cell lines (e.g., NCI-H3122 for EML4-ALK, SH-SY5Y for mutant ALK) in 96-well plates and allow them to adhere overnight.[21][22]
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the ALK inhibitor for a specified period (e.g., 72 hours).[22]
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT (colorimetric), MTS (colorimetric), or CellTiter-Glo (luminescence-based, measures ATP).[19][22]
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.[19]
Western Blot Analysis of Downstream Signaling
Objective: To determine if an inhibitor blocks the phosphorylation of ALK and its downstream signaling proteins in a cellular context.
Methodology:
-
Cell Treatment and Lysis: Treat ALK-positive cells with the inhibitor for a defined period. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[23][24][25][26]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a method like the BCA assay.[23][24]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., nitrocellulose or PVDF).[23][24][26]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of ALK (e.g., p-ALK Tyr1604), STAT3, AKT, and ERK, as well as antibodies for the total protein levels of each of these targets.[23][24][27]
-
Wash the membrane and incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.[23][24]
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the ratio of phosphorylated to total protein, assessing the degree of inhibition.[23][24]
Conclusion
This guide highlights the crucial differences between this compound, a tool for studying BMP signaling, and the class of oncogenic ALK inhibitors used in cancer therapy. While both are "ALK inhibitors," their targets, mechanisms of action, and therapeutic applications are distinct. For researchers in drug development, a clear understanding of these differences is paramount for the accurate interpretation of experimental data and the successful advancement of targeted therapies. The provided data and protocols offer a foundational resource for the comparative evaluation of these important classes of kinase inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. stemcell.com [stemcell.com]
- 4. LDN193189 (HCl) | Small Molecules | BMP inhibitor in tetrahydrochloride form [captivatebio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Alectinib, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells [frontiersin.org]
- 8. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two novel ALK mutations mediate acquired resistance to the next generation ALK inhibitor alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crizotinib-Resistant Mutants of EML4-ALK Identified Through an Accelerated Mutagenesis Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Coupling an EML4-ALK centric interactome with RNA interference identifies sensitizers to ALK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Phosphoproteomics reveals ALK promote cell progress via RAS/JNK pathway in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ALK Activation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Validating LDN-193189 Dihydrochloride Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the cellular target engagement of LDN-193189 dihydrochloride, a potent inhibitor of the bone morphogenetic protein (BMP) signaling pathway. We present a comparative analysis with alternative inhibitors and offer detailed experimental protocols to facilitate the replication and validation of these findings in your own research.
LDN-193189 is a small molecule inhibitor that selectively targets Activin receptor-like kinase 2 (ALK2) and ALK3, type I BMP receptors, with high affinity.[1][2][3][4] Its engagement with these targets leads to the inhibition of the downstream phosphorylation of Smad1, Smad5, and Smad8, key mediators of BMP signaling.[3][5] This guide will explore robust methods to quantify this target engagement in a cellular context.
Comparative Inhibitor Analysis
LDN-193189 exhibits high potency against its primary targets. However, a variety of alternative compounds with different selectivity profiles are available. The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of LDN-193189 and its alternatives against key BMP and TGF-β pathway kinases.
| Compound | ALK1 (IC50, nM) | ALK2 (IC50, nM) | ALK3 (IC50, nM) | ALK6 (IC50, nM) | ALK4 (IC50, nM) | ALK5 (IC50, nM) |
| This compound | 0.8[5] | 0.8[5] | 5.3[5] | 16.7[5] | >500[6] | ~110[1] |
| Dorsomorphin | - | ~118[1] | - | - | - | >10,000[1] |
| K02288 | - | ~1.2[1] | - | - | - | ~230[1] |
| DMH1 | - | ~107[1] | - | - | - | >50,000[1] |
| LDN-212854 | - | ~1.2[1] | - | - | - | >8,000[1] |
Signaling Pathway and Experimental Workflows
To effectively validate target engagement, it is crucial to understand the underlying signaling pathway and the workflows of the experimental techniques.
BMP signaling pathway and the inhibitory action of LDN-193189.
Experimental workflow for Western Blot analysis of Smad phosphorylation.
Workflow for the Cellular Thermal Shift Assay (CETSA).
Workflow for the NanoBRET Target Engagement Assay.
Experimental Protocols
Here we provide detailed protocols for three key methods to validate LDN-193189 target engagement.
Western Blot for Phospho-Smad1/5/8 Inhibition
This is a conventional and widely used method to assess the functional consequence of ALK2/3 inhibition.
Materials:
-
C2C12 or HepG2 cells
-
BMP2 or BMP4 ligand
-
This compound and other inhibitors
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad1/5/8, anti-total Smad1, anti-GAPDH or β-tubulin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment: Seed C2C12 or HepG2 cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-treat cells with varying concentrations of LDN-193189 or other inhibitors for 30-60 minutes.
-
BMP Stimulation: Stimulate the cells with BMP2 (e.g., 50 ng/mL) or BMP4 (e.g., 10 ng/mL) for 30-60 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize phospho-Smad1/5/8 levels to total Smad1 and a loading control.
Cellular Thermal Shift Assay (CETSA)
CETSA directly assesses the physical binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[7]
Materials:
-
Cells expressing ALK2/3
-
This compound
-
PBS
-
Thermal cycler or heating block
-
Cell lysis buffer (as above)
-
Western blot reagents (as above)
-
Primary antibody: anti-ALK2 or anti-ALK3
Protocol:
-
Cell Treatment: Treat cells with LDN-193189 or a vehicle control for a specified time.
-
Heating: Aliquot cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3-5 minutes.[7]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Western Blot: Collect the supernatant (soluble fraction) and analyze the levels of ALK2 or ALK3 by Western blotting.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of LDN-193189 indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells using bioluminescence resonance energy transfer (BRET).[8][9][10]
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-ALK2 or NanoLuc®-ALK3 fusion protein
-
Transfection reagent
-
NanoBRET™ tracer for ALK family kinases
-
This compound
-
NanoBRET™ Nano-Glo® Substrate
-
Plate reader capable of measuring BRET
Protocol:
-
Transfection: Transfect HEK293 cells with the NanoLuc®-ALK2/3 fusion plasmid and seed in a white-walled assay plate.
-
Compound Addition: Add a dilution series of LDN-193189 to the cells.
-
Tracer Addition: Add the fluorescent NanoBRET™ tracer to the cells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
BRET Measurement: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 value for target engagement.
By employing these methodologies, researchers can robustly validate the cellular target engagement of LDN-193189 and objectively compare its performance with alternative inhibitors, thereby advancing research in BMP-related signaling pathways and drug development.
References
- 1. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. A New Class of Small Molecule Inhibitor of BMP Signaling | PLOS One [journals.plos.org]
- 5. eubopen.org [eubopen.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 9. Advancing Therapeutic Insights: The Impact of NanoBRET® Target Engagement [promega.com]
- 10. news-medical.net [news-medical.net]
Navigating the BMP Signaling Maze: A Comparative Guide to LDN-193189 and DMH1
For researchers, scientists, and drug development professionals, the selective inhibition of the Bone Morphogenetic Protein (BMP) pathway is crucial for investigating a multitude of cellular processes, from embryonic development to disease pathology. Two prominent small molecule inhibitors, LDN-193189 dihydrochloride and DMH1, have emerged as key tools in this endeavor. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate inhibitor for specific research needs.
The BMP signaling cascade, a critical component of the Transforming Growth Factor-β (TGF-β) superfamily, plays a pivotal role in cell differentiation, proliferation, and apoptosis. Dysregulation of this pathway is implicated in a range of diseases, including cancer and developmental disorders. LDN-193189 and DMH1 are both potent, ATP-competitive inhibitors of the BMP type I receptors, specifically the Activin receptor-like kinases (ALKs), thereby blocking the downstream phosphorylation of Smad1/5/8 and subsequent gene transcription.
At a Glance: Key Quantitative Differences
To facilitate a direct comparison of LDN-193189 and DMH1, the following tables summarize their key quantitative parameters based on published in vitro kinase assays and cell-based assays.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | ALK1 | 0.8 | [1][2][3] |
| ALK2 | 0.8 | [1][2][3][4] | |
| ALK3 | 5.3 | [1][2][3] | |
| ALK6 | 16.7 | [1][2][3] | |
| DMH1 | ALK1 | 27 | [5] |
| ALK2 | 13 - 108 | [6][7] | |
| ALK3 | <5 | [5] | |
| ALK6 | 47.6 | [5] |
Table 1: Comparative Inhibitory Potency (IC50) in Kinase Assays. This table highlights the half-maximal inhibitory concentrations of each compound against various BMP type I receptors (ALKs). Lower values indicate higher potency.
| Inhibitor | Cell Line | Assay | IC50 (nM) | Reference |
| This compound | C2C12 | BMP-induced Smad1/5/8 phosphorylation | 5 | [1][4] |
| C2C12 | ALK2 transcriptional activity | 5 | [1][4] | |
| C2C12 | ALK3 transcriptional activity | 30 | [1][4] | |
| DMH1 | Transfected Cells | ALK2 signaling | <500 | [7] |
| Transfected Cells | ALK3 signaling | <500 | [7] |
Table 2: Comparative Efficacy in Cell-Based Assays. This table presents the IC50 values of the inhibitors in cellular contexts, reflecting their ability to penetrate cells and inhibit the BMP pathway.
Delving Deeper: Selectivity and Off-Target Effects
A critical consideration when choosing an inhibitor is its selectivity. While both LDN-193189 and DMH1 are potent BMP pathway inhibitors, they exhibit different selectivity profiles.
LDN-193189 is a derivative of dorsomorphin and demonstrates high potency against ALK1, ALK2, ALK3, and ALK6.[2][3] However, some studies suggest it may have off-target effects on other signaling pathways, including the TGF-β and VEGF pathways.[8][9] It has been shown to inhibit both Smad and non-Smad (p38, Akt) signaling downstream of BMP receptors.[4][10]
DMH1 , a dorsomorphin homolog, is often cited as a more selective inhibitor of the BMP pathway.[11][12] It exhibits potent inhibition of ALK2 and ALK3 while showing no significant inhibition of ALK4, ALK5 (TGF-β type I receptors), AMPK, KDR (VEGFR2), or PDGFRβ.[6][7] This higher selectivity can be advantageous in studies aiming to specifically dissect the role of BMP signaling without confounding effects from other pathways.
Visualizing the Mechanism: The BMP Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. stemcell.com [stemcell.com]
- 3. LDN193189 (HCl) | Small Molecules | BMP inhibitor in tetrahydrochloride form [captivatebio.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. stemcell.com [stemcell.com]
- 7. apexbt.com [apexbt.com]
- 8. DMH1, a Highly Selective Small Molecule BMP Inhibitor Promotes Neurogenesis of hiPSCs: Comparison of PAX6 and SOX1 Expression during Neural Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DMH1, a Novel BMP Small Molecule Inhibitor, Increases Cardiomyocyte Progenitors and Promotes Cardiac Differentiation in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DMH1, a Highly Selective Small Molecule BMP Inhibitor, Suppresses Arterial Medial Calcification - PMC [pmc.ncbi.nlm.nih.gov]
LDN-193189: A Comparative Guide to its Inhibition of ALK2 and ALK3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of LDN-193189's inhibitory effects on Activin receptor-like kinase-2 (ALK2) and ALK3, two key bone morphogenetic protein (BMP) type I receptors. By presenting objective comparisons with alternative inhibitors and detailing supporting experimental data, this document serves as a critical resource for researchers investigating BMP signaling pathways and developing novel therapeutics.
Quantitative Inhibitory Activity of LDN-193189 and Alternatives
LDN-193189 is a potent and selective small molecule inhibitor of the BMP signaling pathway.[1][2][3] It demonstrates high affinity for ALK2 and ALK3, with IC50 values in the low nanomolar range.[1][2][3][4][5] The following table summarizes the inhibitory concentrations (IC50) of LDN-193189 and other relevant inhibitors against various ALK receptors, providing a clear comparison of their potency and selectivity.
| Inhibitor | ALK1 (nM) | ALK2 (nM) | ALK3 (nM) | ALK4 (nM) | ALK5 (nM) | ALK6 (nM) | Reference |
| LDN-193189 | 0.8 | 0.8 - 5 | 5.3 - 30 | ≥ 500 | ≥ 500 | 16.7 | [1][2][6][7] |
| Dorsomorphin | - | ~12 | - | - | - | - | [8][9] |
| LDN-212854 | - | ~1.2 | - | - | - | - | [8][9] |
| K02288 | - | ~1.2 | - | - | - | - | [9] |
| DMH1 | - | - | - | - | - | - | [10] |
| VU465350 | - | 1970 | 92.3 | - | - | 895 | [10] |
| A-83-01 | - | - | - | 45 | 12 | - | [7] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., in vitro kinase assay vs. cell-based assay).
LDN-193189 exhibits over 200-fold selectivity for BMP type I receptors (ALK2, ALK3) compared to TGF-β type I receptors (ALK4, ALK5, ALK7).[1][2][7] This selectivity is a significant advantage over its parent compound, Dorsomorphin, which has more off-target effects.[8]
Experimental Protocols
The inhibitory effects of LDN-193189 on ALK2 and ALK3 have been confirmed through various experimental methodologies. Below are detailed protocols for key assays.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
-
Reagents: Purified recombinant ALK2 or ALK3 kinase domain, substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide), ATP (often radiolabeled, e.g., [γ-33P]ATP), and the inhibitor (LDN-193189).
-
Procedure:
-
The kinase, substrate, and varying concentrations of the inhibitor are pre-incubated in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by separating the phosphorylated substrate via SDS-PAGE and measuring radioactivity.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based BMP-Induced Reporter Assay (BRE-Luciferase Assay)
This assay measures the inhibition of BMP-induced downstream signaling in a cellular context. C2C12 myoblast cells are commonly used as they express BMP receptors and respond to BMP stimulation.
-
Cell Culture and Transfection:
-
C2C12 cells are cultured in DMEM supplemented with fetal bovine serum.
-
Cells are seeded in multi-well plates and transiently transfected with a BMP-responsive element (BRE) driving the expression of a reporter gene, typically luciferase (BRE-Luc). A constitutively active ALK2 or ALK3 construct can also be co-transfected to induce signaling.
-
-
Treatment:
-
After transfection, cells are treated with a known concentration of a BMP ligand (e.g., BMP4) to stimulate the signaling pathway, along with varying concentrations of LDN-193189 or a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
Following an incubation period (e.g., 24-48 hours), the cells are lysed.
-
The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
-
Data Analysis: The luminescence signal, which is proportional to the BRE-driven transcription, is normalized to a control. The IC50 value is calculated from the dose-response curve of the inhibitor.
Western Blot Analysis of SMAD Phosphorylation
This method directly assesses the phosphorylation of SMAD1, SMAD5, and SMAD8, which are the immediate downstream targets of ALK2 and ALK3.
-
Cell Culture and Treatment:
-
Cells (e.g., C2C12) are serum-starved to reduce basal signaling.
-
Cells are pre-treated with various concentrations of LDN-193189 for a short period (e.g., 30-60 minutes).
-
Cells are then stimulated with a BMP ligand (e.g., BMP4) for a defined time (e.g., 30-60 minutes).
-
-
Protein Extraction and Quantification:
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
-
Western Blotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated SMAD1/5/8 (p-SMAD1/5/8).
-
A primary antibody for total SMAD1/5/8 or a housekeeping protein (e.g., GAPDH) is used as a loading control.
-
The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate.
-
-
Data Analysis: The band intensities for p-SMAD1/5/8 are quantified and normalized to the total SMAD or loading control. The inhibition of SMAD phosphorylation is then plotted against the inhibitor concentration.
Visualizing the Mechanism of Action
To better understand the role of LDN-193189, the following diagrams illustrate the BMP signaling pathway and a typical experimental workflow.
Caption: BMP signaling pathway and the inhibitory action of LDN-193189.
Caption: Workflow for a cell-based BMP reporter assay.
Comparison with Alternative Inhibitors
While LDN-193189 is a widely used and effective inhibitor, several other molecules targeting the BMP pathway are available.
-
Dorsomorphin: As the parent compound of LDN-193189, Dorsomorphin was one of the first-discovered BMP inhibitors.[8] However, it is less potent and has significant off-target activity, particularly against VEGF receptor 2, which can complicate the interpretation of experimental results.[8][10] LDN-193189 was developed to improve upon the potency and selectivity of Dorsomorphin.[8]
-
LDN-212854: This analog of LDN-193189 shows a preference for ALK2 over ALK3.[9] In cellular assays, LDN-212854 inhibits BMP6-induced signaling (primarily via ALK2) more potently than BMP4-induced signaling (primarily via ALK3).[9] This makes it a useful tool for dissecting the specific roles of ALK2 versus ALK3.
-
K02288: This compound is a potent ALK2 inhibitor with a different chemical scaffold from the pyrazolo[1,5-a]pyrimidine core of Dorsomorphin and its derivatives.[8]
-
DMH1: Identified through further screening to reduce the off-target effects on the VEGF pathway seen with Dorsomorphin, DMH1 is another alternative for inhibiting BMP signaling.[10]
-
VU465350: This inhibitor displays selectivity for ALK3 over other BMP type I receptors, making it a complementary tool to ALK2-selective inhibitors like LDN-212854.[10]
Conclusion
LDN-193189 is a highly potent and selective inhibitor of the BMP type I receptors ALK2 and ALK3. Its low nanomolar IC50 values and significant selectivity over the TGF-β receptor family make it an invaluable tool for studying the physiological and pathological roles of BMP signaling. The availability of related inhibitors with different selectivity profiles, such as LDN-212854 and VU465350, provides researchers with a powerful toolkit to investigate the distinct functions of individual ALK receptors. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for the effective use of LDN-193189 in research and drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. LDN193189 | DM-3189 | ALK2 and ALK3 inhibitor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. LDN-193189 | Selective ALK inhibitor | CAS NO.:1062368-24-4 | GlpBio [glpbio.cn]
- 6. stemcell.com [stemcell.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of LDN-193189 and Noggin in Developmental Studies: A Guide for Researchers
In the intricate field of developmental biology, the precise manipulation of signaling pathways is paramount. The Bone Morphogenetic Protein (BMP) signaling cascade plays a crucial role in a multitude of developmental processes, including cell fate determination, organogenesis, and tissue patterning. Consequently, inhibitors of this pathway have become indispensable tools for researchers. This guide provides a comprehensive comparative analysis of two widely used BMP signaling inhibitors: the small molecule LDN-193189 and the secreted protein Noggin. This comparison aims to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific experimental needs by presenting objective performance data, detailed experimental protocols, and visual representations of the underlying biological mechanisms.
Mechanism of Action: A Tale of Two Inhibitors
LDN-193189 and Noggin employ fundamentally different strategies to inhibit BMP signaling, a distinction that has significant implications for their experimental application.
LDN-193189 is a potent, ATP-competitive small molecule inhibitor that targets the intracellular kinase domain of BMP type I receptors, specifically ALK1, ALK2, ALK3, and ALK6.[1] By binding to these receptors, LDN-193189 prevents their phosphorylation and subsequent activation, thereby blocking the downstream signaling cascade that involves the phosphorylation of SMAD1/5/8.
Noggin , on the other hand, is a naturally occurring secreted protein that functions as an extracellular antagonist of BMP ligands.[2][3] It directly binds to various BMPs, such as BMP2, BMP4, and BMP7, with high affinity, preventing them from interacting with their cell surface receptors.[1] This sequestration of BMP ligands effectively neutralizes their signaling activity before the signal can be transduced across the cell membrane.
Quantitative Comparison of Performance
The choice between LDN-193189 and Noggin often depends on the specific requirements of the experiment, including the desired potency, specificity, and the biological context. The following tables summarize key quantitative data for each inhibitor based on published literature.
| Parameter | LDN-193189 | Source(s) |
| Target(s) | ALK1, ALK2, ALK3, ALK6 (BMP type I receptors) | [1] |
| IC₅₀ (ALK2) | 5 nM | [4] |
| IC₅₀ (ALK3) | 30 nM | [4] |
| Selectivity | High selectivity for BMP type I receptors over TGF-β type I receptors (e.g., ALK5) | [4] |
| Off-Target Effects | Can inhibit other kinases at higher concentrations. | [1] |
| Parameter | Noggin | Source(s) |
| Target(s) | BMP2, BMP4, BMP5, BMP7, BMP13, BMP14 (BMP ligands) | [1] |
| Binding Affinity (Kd) | Varies depending on the BMP ligand (typically in the pM to low nM range) | |
| Specificity | High specificity for a subset of BMP ligands. | [1] |
| Off-Target Effects | Generally considered highly specific to BMPs, but some studies suggest potential interactions with other signaling pathways at high concentrations. | [5][6] |
Signaling Pathway and Inhibition Mechanisms
To visualize the distinct mechanisms of action of LDN-193189 and Noggin, the following diagrams illustrate the BMP signaling pathway and the points of inhibition for each molecule.
Experimental Protocols
The following are generalized protocols for the use of LDN-193189 and Noggin in the neural induction of human pluripotent stem cells (hPSCs), a common application in developmental studies. These protocols are often used in the context of "dual SMAD inhibition," where a TGF-β inhibitor (e.g., SB431542) is also included.[7][8]
Protocol 1: Neural Induction of hPSCs using LDN-193189 (Dual SMAD Inhibition)
Materials:
-
Human pluripotent stem cells (hPSCs)
-
hPSC maintenance medium
-
Neural induction medium (e.g., DMEM/F12:Neurobasal (1:1), N2 supplement, B27 supplement, L-glutamine, Penicillin-Streptomycin)
-
LDN-193189 (stock solution in DMSO)
-
SB431542 (stock solution in DMSO)
-
Matrigel or other suitable extracellular matrix coating
-
Accutase or other cell dissociation reagent
Procedure:
-
hPSC Culture: Culture hPSCs on Matrigel-coated plates in hPSC maintenance medium until they reach 80-90% confluency.
-
Initiation of Differentiation: Aspirate the maintenance medium and replace it with neural induction medium supplemented with LDN-193189 (typically 100-500 nM) and SB431542 (typically 10 µM).
-
Daily Medium Change: Change the neural induction medium with fresh inhibitors daily.
-
Monitoring Morphological Changes: Observe the cells daily for morphological changes indicative of neural induction, such as the formation of neural rosettes. This typically occurs within 5-7 days.
-
Passaging Neural Progenitors: Once a high density of neural rosettes is observed, the cells can be dissociated using Accutase and replated for expansion as neural progenitor cells (NPCs) in a suitable NPC expansion medium.
Protocol 2: Neural Induction of hPSCs using Noggin (Dual SMAD Inhibition)
Materials:
-
Human pluripotent stem cells (hPSCs)
-
hPSC maintenance medium
-
Neural induction medium (as in Protocol 1)
-
Recombinant Human Noggin (stock solution in sterile PBS or water)
-
SB431542 (stock solution in DMSO)
-
Matrigel or other suitable extracellular matrix coating
-
Accutase or other cell dissociation reagent
Procedure:
-
hPSC Culture: Follow step 1 from Protocol 1.
-
Initiation of Differentiation: Aspirate the maintenance medium and replace it with neural induction medium supplemented with Noggin (typically 50-500 ng/mL) and SB431542 (typically 10 µM).
-
Daily Medium Change: Change the neural induction medium with fresh Noggin and SB431542 daily.
-
Monitoring Morphological Changes: Observe the cells for the formation of neural rosettes as described in Protocol 1.[9][10]
-
Passaging Neural Progenitors: Follow step 5 from Protocol 1.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the directed differentiation of pluripotent stem cells into a specific neural lineage using either LDN-193189 or Noggin.
Concluding Remarks
Both LDN-193189 and Noggin are highly effective and widely used inhibitors of the BMP signaling pathway in developmental studies. The choice between a small molecule inhibitor and a protein antagonist depends on several factors:
-
Cost and Stability: Small molecules like LDN-193189 are generally more cost-effective and have a longer shelf-life compared to recombinant proteins like Noggin.[11]
-
Mode of Action: Researchers may choose Noggin for its extracellular mechanism, which more closely mimics endogenous regulation, or LDN-193189 for its direct and potent inhibition of intracellular receptor kinases.
-
Specificity: While both are considered highly specific, the potential for off-target effects with small molecules at higher concentrations should be considered. Noggin's specificity is determined by its binding profile to different BMP ligands.
-
Experimental Context: The specific cell type, developmental stage, and the presence of other signaling molecules can influence the effectiveness of each inhibitor.
Ultimately, the selection of either LDN-193189 or Noggin should be guided by a thorough understanding of their respective properties and the specific goals of the research. Empirical testing and optimization of concentrations are often necessary to achieve the desired biological outcome. This guide provides a foundational framework to aid in this decision-making process, empowering researchers to effectively probe the critical roles of BMP signaling in development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Noggin antagonism of BMP4 signaling controls development of the axial skeleton in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Noggin-mediated antagonism of BMP signaling is required for growth and patterning of the neural tube and somite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Highly efficient neural conversion of human ES and iPS cells by dual inhibition of SMAD signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neural differentiation protocols: how to choose the correct approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neural Differentiation of Human Embryonic Stem Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Neural Stem Cell Culture Protocols [sigmaaldrich.com]
- 11. Chemical Replacement of Noggin with Dorsomorphin Homolog 1 for Cost-Effective Direct Neuronal Conversion - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of LDN-193189 for BMP over TGF-β Signaling: A Comparative Guide
LDN-193189 is a potent, small-molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. Developed as a derivative of Dorsomorphin, it offers significantly improved potency and selectivity, making it a valuable tool for researchers studying cellular differentiation, development, and various diseases.[1][2][3][4] This guide provides an objective comparison of LDN-193189's performance, supported by experimental data, to validate its selectivity for the BMP pathway over the Transforming Growth Factor-beta (TGF-β) pathway.
Signaling Pathways Overview
The TGF-β superfamily includes both the BMP and TGF-β/Activin/Nodal subfamilies. While they share structural similarities, they signal through distinct receptors and downstream SMAD proteins to regulate different cellular processes.[5] LDN-193189 primarily targets the Type I BMP receptors (ALKs) to block its specific signaling cascade.
References
- 1. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BMP type I receptor inhibition reduces heterotopic ossification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Assessing the In Vivo Efficacy of LDN-193189 Dihydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of LDN-193189 dihydrochloride against other bone morphogenetic protein (BMP) signaling inhibitors. The information presented is supported by experimental data to aid in the selection of appropriate compounds for preclinical research.
LDN-193189 is a potent and selective small molecule inhibitor of the BMP signaling pathway.[1] It is a derivative of Dorsomorphin, developed to offer improved potency and selectivity.[1] This guide will delve into the in vivo applications of LDN-193189, with a particular focus on its use in a mouse model of Fibrodysplasia Ossificans Progressiva (FOP), a rare genetic disorder characterized by progressive heterotopic ossification. We will also compare its performance with its parent compound, Dorsomorphin, and other next-generation BMP inhibitors like DMH1 and LDN-212854.
Comparative Analysis of BMP Inhibitor Potency and Selectivity
The selection of a BMP inhibitor for in vivo studies is critically dependent on its potency against the target receptors (primarily ALK2 and ALK3) and its selectivity over other kinases to minimize off-target effects. The following tables summarize the half-maximal inhibitory concentrations (IC50) of LDN-193189 and its alternatives.
Table 1: Inhibitory Potency (IC50) against BMP Type I Receptors (ALKs)
| Compound | ALK1 (nM) | ALK2 (nM) | ALK3 (nM) | ALK6 (nM) | Reference(s) |
| LDN-193189 | 0.8 | 0.8, 5 | 5.3, 30 | 16.7 | [2][3] |
| Dorsomorphin | - | ~100 | ~100 | ~100 | [4] |
| DMH1 | - | 107.9 | <500 | - | [5][6] |
| LDN-212854 | - | - | - | - | [7] |
Note: IC50 values can vary between different assay conditions and are presented here as a comparative guide.
Table 2: Selectivity Profile (IC50) against Off-Target Kinases
| Compound | AMPK (nM) | VEGFR2 (KDR) (nM) | ALK4 (nM) | ALK5 (nM) | Reference(s) |
| LDN-193189 | >1000 | >1000 | ≥ 500 | ≥ 500 | [3][4] |
| Dorsomorphin | ~1000 | ~300 | - | - | [4] |
| DMH1 | >10000 | >10000 | >10000 | >10000 | [4] |
| LDN-212854 | - | - | - | >9000-fold more selective for ALK2 | [7] |
In Vivo Efficacy in a Mouse Model of Fibrodysplasia Ossificans Progressiva (FOP)
A key in vivo application of LDN-193189 has been in a transgenic mouse model of FOP, which recapitulates the excessive bone formation seen in human patients. In this model, a constitutively active form of the ALK2 receptor (caALK2), the primary genetic driver of FOP, is inducibly expressed.[8]
Experimental Protocol: Inhibition of Heterotopic Ossification in an FOP Mouse Model
This protocol outlines the methodology used to assess the in vivo efficacy of LDN-193189 in preventing heterotopic ossification in a conditional caALK2-transgenic mouse model.
-
Animal Model: Conditional caALK2-transgenic mice are used. The expression of the constitutively active ALK2 mutant is induced by an injection of adenovirus expressing Cre recombinase (Ad.Cre) into the desired tissue (e.g., hindlimb muscle).
-
Induction of Heterotopic Ossification: A localized inflammatory stimulus, in this case, the Ad.Cre injection itself, is required in conjunction with the caALK2 expression to trigger ectopic bone formation.
-
Treatment Regimen:
-
Assessment of Efficacy:
-
Radiographic Analysis: Serial X-rays of the treated and control animals are taken to visualize and quantify the extent of ectopic bone formation.
-
Histological Analysis: At the end of the study, tissues are harvested, sectioned, and stained (e.g., with Alizarin Red for calcium deposition and Alcian Blue for cartilage) to examine the cellular and structural details of the lesions.
-
Functional Assessment: The range of motion of the affected joints can be measured to determine the functional impact of the heterotopic ossification and the therapeutic effect of the inhibitor.
-
Summary of In Vivo Findings:
In the FOP mouse model, treatment with LDN-193189 at a dose of 3 mg/kg administered intraperitoneally resulted in a significant reduction in ectopic ossification and a decrease in functional impairment.[8] Histological analysis revealed that LDN-193189 treatment attenuated the formation of endochondral bone, which is the characteristic process of heterotopic ossification in FOP.[8]
Comparison with Alternative BMP Inhibitors
While LDN-193189 has demonstrated significant in vivo efficacy, other molecules have been developed with the aim of further improving selectivity and potency.
-
Dorsomorphin: The parent compound of LDN-193189, Dorsomorphin, is less potent and less selective, with notable off-target effects on AMPK and VEGFR2 signaling.[4] In vivo studies have shown that Dorsomorphin can inhibit BMP signaling, but higher concentrations are required compared to LDN-193189, increasing the risk of off-target effects.[9]
-
DMH1: This Dorsomorphin analog exhibits high selectivity for BMP type I receptors over AMPK and VEGFR2.[4] While slightly less potent than LDN-193189 against ALK2, its improved selectivity makes it a valuable tool for dissecting BMP-specific signaling pathways in vivo.[5]
-
LDN-212854: A further refinement of LDN-193189, LDN-212854, shows a bias towards ALK2 inhibition over other BMP type I receptors.[10] This increased selectivity may offer a therapeutic advantage in diseases driven by specific ALK2 mutations, such as FOP.[10] In a direct comparison in the FOP mouse model, LDN-212854 was shown to be as effective as LDN-193189 in preventing heterotopic ossification.[10]
Visualizing the Molecular Pathway and Experimental Workflow
To provide a clearer understanding of the mechanisms and procedures involved, the following diagrams illustrate the BMP signaling pathway and a typical in vivo experimental workflow.
Caption: BMP Signaling Pathway and the inhibitory action of LDN-193189.
Caption: Experimental workflow for assessing in vivo efficacy in an FOP mouse model.
References
- 1. Development of a potent and ALK2 selective bone morphogenetic protein receptor (BMP) inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Recent progress in drug development for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecules Dorsomorphin and LDN-193189 Inhibit Myostatin/GDF8 Signaling and Promote Functional Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. apexbt.com [apexbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Structural basis for the potent and selective binding of LDN-212854 to the BMP receptor kinase ALK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BMP type I receptor inhibition reduces heterotopic ossification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dorsomorphin inhibits BMP signals required for embryogenesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of LDN-193189 Dihydrochloride in BMP Signaling Inhibition
LDN-193189 dihydrochloride is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It is a derivative of dorsomorphin, developed to exhibit greater potency and specificity for BMP type I receptors, which are key mediators of a wide array of cellular processes including embryonic development, tissue homeostasis, and disease pathogenesis. This guide provides a comparative analysis of LDN-193189 with other BMP pathway modulators, supported by experimental data to aid researchers in drug development and scientific investigation.
Mechanism of Action and Pathway Inhibition
LDN-193189 primarily targets the ATP-binding site of the intracellular kinase domain of BMP type I receptors, specifically Activin receptor-like kinase-2 (ALK2) and ALK3.[1] Inhibition of these receptors prevents the phosphorylation of downstream SMAD proteins (Smad1/5/8), which in turn blocks their translocation to the nucleus and subsequent regulation of target gene transcription.[1][2] This blockade affects both the canonical SMAD-dependent pathway and non-canonical pathways, such as the p38 MAPK and Akt signaling cascades, in certain cell types.[3]
Comparative Efficacy and Selectivity
The primary advantage of LDN-193189 over its predecessor, dorsomorphin, lies in its significantly improved potency and selectivity. While both compounds target BMP type I receptors, LDN-193189 does so at much lower concentrations and with fewer off-target effects.[4]
| Compound | Target | IC50 (nM) | Reference |
| LDN-193189 | ALK1 | 0.8 | [5][6] |
| ALK2 | 0.8 - 5 | [1][5][6][7] | |
| ALK3 | 5.3 - 30 | [1][5][6][7] | |
| ALK6 | 16.7 | [5][6] | |
| ALK4 | 101 | [7][8] | |
| ALK5 | >1000 | [2] | |
| TGF-β Signaling | ≥1000 | [2] | |
| Dorsomorphin | ALK2 | ~5 (in cell-free assay) | [9] |
| BMP4-mediated Smad1/5/8 phosphorylation | 470 | [2] | |
| DMH1 | ALK2 | 10-100 | [10] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the target by 50%. Lower values indicate higher potency.
As the data indicates, LDN-193189 exhibits low nanomolar IC50 values against its primary targets (ALK1, ALK2, ALK3, ALK6), making it a highly potent inhibitor of the BMP pathway.[5][6] In contrast, dorsomorphin is significantly less potent in cellular assays.[2] DMH1, another dorsomorphin analog, shows high selectivity for ALK2.[10][11]
LDN-193189 also demonstrates significant selectivity for BMP signaling over the Transforming Growth Factor-β (TGF-β) pathway, another branch of the TGF-β superfamily that signals through different type I receptors (ALK4, ALK5, ALK7).[2] This selectivity is crucial for dissecting the specific roles of BMP signaling in biological processes.
Comparison with Natural Antagonists
Natural antagonists, such as Noggin, regulate BMP signaling by directly binding to BMP ligands and preventing them from interacting with their receptors.[12] While effective, recombinant proteins like Noggin can be costly and have batch-to-batch variability.[10] Small molecules like LDN-193189 offer a more cost-effective and consistent alternative.[10][13] However, a key difference is their point of intervention in the signaling cascade, with Noggin acting extracellularly and LDN-193189 intracellularly. A study comparing llama-derived anti-BMP4 antibodies (VHHs) with various inhibitors found that while LDN-193189 was as effective as natural antagonists, it was less selective, inhibiting signaling from multiple BMP family members.[14][15]
Experimental Protocols
Cell-Based BMP Signaling Assay (Luciferase Reporter)
This assay is commonly used to quantify the inhibitory effect of compounds on BMP-induced gene transcription.
-
Cell Seeding: C2C12 cells, which are responsive to BMP signaling, are seeded into 96-well plates.[7]
-
Transfection (if necessary): If the cells do not endogenously express a BMP-responsive reporter, they are transfected with a plasmid containing a BMP-responsive element (BRE) driving the expression of a reporter gene, such as luciferase.
-
Treatment: Cells are pre-incubated with various concentrations of LDN-193189 or other inhibitors for a specified time (e.g., 30 minutes).[3]
-
Stimulation: A BMP ligand (e.g., BMP2 or BMP4) is added to the wells to induce signaling.[3]
-
Incubation: The plates are incubated for a period sufficient to allow for reporter gene expression (e.g., 16-24 hours).
-
Lysis and Measurement: Cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.
Western Blot for SMAD Phosphorylation
This method directly assesses the phosphorylation status of SMAD proteins.
-
Cell Culture and Treatment: Cells (e.g., C2C12) are serum-starved and then pre-treated with the inhibitor before stimulation with a BMP ligand.[3]
-
Cell Lysis: At various time points after BMP stimulation, cells are lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated SMAD1/5/8 and total SMAD1/5/8 (as a loading control).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
Conclusion
This compound is a valuable research tool for studying BMP signaling due to its high potency and selectivity compared to its parent compound, dorsomorphin. It provides a more specific and cost-effective alternative to natural antagonists like Noggin for inhibiting the BMP pathway. However, researchers should be aware of its potential to inhibit multiple BMP family members and consider the specific context of their experiments when choosing an inhibitor. The provided experimental protocols offer a starting point for quantitatively comparing the effects of LDN-193189 and other inhibitors on BMP signaling.
References
- 1. apexbt.com [apexbt.com]
- 2. BMP type I receptor inhibition reduces heterotopic ossification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. stemcell.com [stemcell.com]
- 6. LDN193189 (HCl) | Small Molecules | BMP inhibitor in tetrahydrochloride form [captivatebio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Small Molecules Dorsomorphin and LDN-193189 Inhibit Myostatin/GDF8 Signaling and Promote Functional Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of small molecule BMP inhibitors in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Replacement of Noggin with Dorsomorphin Homolog 1 for Cost-Effective Direct Neuronal Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of newly developed anti-bone morphogenetic protein 4 llama-derived antibodies with commercially available BMP4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of newly developed anti-bone morphogenetic protein 4 llama-derived antibodies with commercially available BMP4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of LDN-193189 Dihydrochloride: A Comprehensive Guide for Laboratory Professionals
Researchers and drug development professionals handling LDN-193189 dihydrochloride must adhere to rigorous safety and disposal protocols to ensure a secure laboratory environment and maintain regulatory compliance. This guide provides essential, step-by-step instructions for the proper management and disposal of this compound, from initial handling to final waste pickup.
This compound is a potent small molecule inhibitor of bone morphogenetic protein (BMP) type I receptors ALK2 and ALK3. While safety data sheets (SDSs) from various suppliers may differ in their hazard classifications, it is prudent to treat this compound with a high degree of caution.[1][2][3] One supplier classifies it as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) and handling procedures are paramount.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, ensure that all personnel are familiar with the following safety measures:
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and eye protection, such as safety goggles or a face shield.[1][2]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1][2]
-
Spill Response: In the event of a spill, immediately evacuate the area and prevent further spread. Absorb the spilled material with an inert, non-combustible absorbent like diatomite or universal binders.[1] The contaminated material should then be collected and placed in a sealed, properly labeled container for hazardous waste disposal.[2] Decontaminate the affected surfaces by scrubbing with alcohol.[1]
Step-by-Step Disposal Procedure for this compound
The disposal of this compound, like all chemical waste, is governed by local, state, and federal regulations. The following steps provide a general framework that should be adapted to your institution's specific hazardous waste management plan.
Step 1: Waste Characterization
Given the varying hazard information, it is safest to manage all this compound waste—including pure compound, contaminated labware, and solutions—as hazardous chemical waste.[4]
Step 2: Use Appropriate Waste Containers
-
Select a waste container that is compatible with the chemical. The original container is often the best choice for unused product.[1]
-
For liquid waste, use a leak-proof container with a secure, screw-on cap. Ensure the container material is compatible with any solvents used.[2][4]
-
For solid waste, such as contaminated gloves, weigh boats, or absorbent materials, use a designated solid chemical waste container.[5]
Step 3: Proper Labeling
Properly labeling your waste container is a critical compliance step. The label should include:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "this compound".
-
A clear description of the contents, including any solvents and their approximate concentrations.[5]
-
The primary hazard(s) associated with the waste (e.g., Toxic, Irritant).[5]
-
The date when waste was first added to the container (the "accumulation start date").[6]
Step 4: Segregation and Storage
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation.[4][7]
-
Keep the waste container closed at all times, except when adding waste.[4][7]
-
Ensure that the container is stored in secondary containment, such as a tray or tub, to catch any potential leaks.[5]
-
Do not mix incompatible waste streams.
Step 5: Arrange for Waste Pickup
-
Once the waste container is full, or if you are approaching the storage time limit set by your institution (often up to 12 months), arrange for its collection.[7]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve an online system or contacting your Environmental Health and Safety (EHS) department directly.[1][5]
-
Do not pour any amount of this compound down the drain or dispose of it in the regular trash.[6]
Quantitative Safety Data Summary
The following table summarizes key safety and handling information for this compound, compiled from various supplier safety data sheets.
| Parameter | Information | Source |
| Chemical Name | 4-[6-[4-(1-piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline, dihydrochloride | [3] |
| CAS Number | 1062368-62-0 | [1] |
| Molecular Formula | C25H22N6 • 2HCl | [8] |
| Molecular Weight | 479.4 g/mol | [8] |
| Appearance | Crystalline solid | [8] |
| Storage Temperature | -20°C | [6][8] |
| Solubility | Soluble in DMSO (~2 mg/ml) and dimethylformamide (~1 mg/ml). Sparingly soluble in aqueous solutions. | [8] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. (Note: Classifications may vary by supplier) | [1] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container in accordance with local regulations. | [1] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. vumc.org [vumc.org]
- 2. danielshealth.com [danielshealth.com]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. purdue.edu [purdue.edu]
- 5. Hazardous Waste Disposal Procedures | UMN University Health & Safety [hsrm.umn.edu]
- 6. mlienvironmental.com [mlienvironmental.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. acewaste.com.au [acewaste.com.au]
Personal protective equipment for handling LDN-193189 dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of LDN-193189 dihydrochloride, a potent and selective inhibitor of bone morphogenetic protein (BMP) type I receptors ALK2 and ALK3. Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment. Due to conflicting information in available Safety Data Sheets (SDS), a cautious approach is recommended, treating the compound as potentially hazardous. One SDS classifies the compound as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended PPE based on the task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work (Compound not being handled) | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids (e.g., weighing, aliquoting) | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or disposable gown- Double-gloving (e.g., nitrile)- Chemical-resistant boots or shoe covers | - Face shield- Head covering |
| Handling of Liquids/Solutions (e.g., reconstitution, cell culture application) | - Chemical splash goggles- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over lab coat | - Face shield |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator (if aerosols or vapors may be generated) |
| Waste Disposal | - Chemical splash goggles- Chemical-resistant gloves- Laboratory coat | - Chemical-resistant apron |
Note: Always inspect PPE for damage before use and do not wear it outside of the laboratory.
Operational Plan: Safe Handling Workflow
A clear, step-by-step plan is essential for safe handling.
1. Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a powder containment hood.
-
Ensure all necessary equipment, including PPE and spill cleanup materials, is readily available.
-
Line the work surface with absorbent, disposable bench paper.
2. Weighing and Reconstitution:
-
Perform all manipulations of the solid compound that may generate dust within a ventilated enclosure.
-
Use wet-handling techniques where possible to minimize dust generation.
-
When preparing a stock solution, add the solvent to the compound slowly to avoid splashing. This compound is soluble in DMSO.[1] For example, to create a 10 mM stock solution, reconstitute the compound by adding the appropriate volume of DMSO.[2] If precipitate is observed, the solution can be warmed to 37°C for 2 to 5 minutes.[2]
3. Experimental Use:
-
Conduct all procedures involving the compound within the designated handling area.
-
For cell culture applications, warm the medium just prior to adding the reconstituted compound.[2] After adding the compound, mix and filter-sterilize the medium using a 0.2 µM low-protein binding filter.[2]
4. Decontamination and Cleanup:
-
Decontaminate all surfaces and equipment after use with an appropriate solvent or cleaning agent.
-
Use wet-wiping techniques for cleaning surfaces to avoid generating aerosols.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Dispose of contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper) in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemical-resistant waste container. Do not discharge to drains or sewers.
-
Empty Containers: Obliterate or remove all labels from empty containers before disposal to prevent misuse.
-
Final Disposal: All waste must be disposed of as chemical waste in accordance with local, state, and federal regulations. High-temperature incineration is often the recommended method for pharmaceutical waste.
Signaling Pathway of this compound Inhibition
LDN-193189 is a potent inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[3] It functions by inhibiting the BMP type I receptors ALK2 and ALK3, which in turn prevents the phosphorylation of SMAD proteins (SMAD1, SMAD5, and SMAD8).[4][5][6] This blockage of SMAD phosphorylation prevents their translocation to the nucleus, thereby inhibiting the transcription of BMP-responsive genes.[5]
Caption: Inhibition of the BMP signaling pathway by this compound.
Experimental Protocols: Stock Solution Preparation
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette and sterile tips
-
Vortex mixer
Procedure:
-
Perform all steps in a chemical fume hood or powder containment hood.
-
Wear appropriate PPE as outlined in the table for "Handling of Powders/Solids" and "Handling of Liquids/Solutions".
-
Calculate the required volume of DMSO to achieve a 10 mM concentration based on the amount of this compound.
-
Carefully weigh the desired amount of this compound into a sterile vial.
-
Slowly add the calculated volume of sterile DMSO to the vial containing the compound.
-
Cap the vial securely and vortex until the solid is completely dissolved. If necessary, warm the solution to 37°C for 2-5 minutes to aid dissolution.[2]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label all aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution aliquots at -20°C, protected from light. Stock solutions are reported to be stable for up to 6 months under these conditions.[2]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 479.4 g/mol | [1] |
| Solubility in DMSO | ~2 mg/mL | [1] |
| Solubility in Dimethylformamide | ~1 mg/mL | [1] |
| Storage Temperature (Solid) | -20°C | [1] |
| Storage Temperature (Stock Solution) | -20°C | [2] |
| IC₅₀ for ALK2 | 5 nM | N/A |
| IC₅₀ for ALK3 | 30 nM | N/A |
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
